molecular formula C8H7FN2O B1343693 6-Fluoro-4-methoxy-1H-indazole CAS No. 885522-57-6

6-Fluoro-4-methoxy-1H-indazole

Cat. No.: B1343693
CAS No.: 885522-57-6
M. Wt: 166.15 g/mol
InChI Key: UDCNOKLYDDTYFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-4-methoxy-1H-indazole is a useful research compound. Its molecular formula is C8H7FN2O and its molecular weight is 166.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Fluoro-4-methoxy-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-4-methoxy-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-4-methoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c1-12-8-3-5(9)2-7-6(8)4-10-11-7/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCNOKLYDDTYFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C=NN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646516
Record name 6-Fluoro-4-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885522-57-6
Record name 6-Fluoro-4-methoxy-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885522-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-4-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Section 1: Physicochemical Profile & Structural Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 6-Fluoro-4-methoxy-1H-indazole as a Pharmacophore Scaffold

Executive Summary The 6-fluoro-4-methoxy-1H-indazole (CAS: 885522-57-6) scaffold represents a high-value pharmacophore in modern medicinal chemistry, particularly within the kinase inhibitor and GPCR modulator landscapes. Distinguished by its unique electronic push-pull system—where the C4-methoxy group acts as a hydrogen bond acceptor and electron donor, while the C6-fluorine atom modulates metabolic stability and pKa—this core offers a superior bioisosteric alternative to indole and 7-azaindole moieties. This technical guide provides a comprehensive analysis of its physicochemical properties, robust synthetic architectures, and regioselective functionalization strategies essential for structure-activity relationship (SAR) optimization.

The utility of 6-fluoro-4-methoxy-1H-indazole lies in its ability to balance lipophilicity with aqueous solubility while providing specific vectors for protein-ligand interaction.

Table 1: Core Physicochemical Properties

PropertyValue / RangeSignificance in Drug Design
Molecular Formula C₈H₇FN₂OCompact scaffold for fragment-based design.
Molecular Weight 166.15 g/mol Low MW allows for extensive decoration (Rule of 5 compliant).
Calculated LogP (cLogP) ~2.35Optimal lipophilicity for membrane permeability without aggregation risks.
pKa (N1-H) ~13.5 (Predicted)Weakly acidic; typically deprotonated only by strong bases (e.g., NaH, Cs₂CO₃).
pKa (N2) ~1.2 (Predicted)Weakly basic; protonation occurs only under strongly acidic conditions.
H-Bond Donors/Acceptors 1 (NH) / 3 (N, F, OMe)C4-OMe provides a critical H-bond acceptor vector often exploited in kinase hinge binding.
Tautomeric Preference 1H-Indazole > 2H-IndazoleThe 1H-tautomer is thermodynamically favored (~3-5 kcal/mol) in solution.

Electronic Architecture: The C4-methoxy group exerts a mesomeric donating effect (+M), increasing electron density at C3 and C7a, potentially enhancing reactivity toward electrophiles at C3. Conversely, the C6-fluorine atom exerts a strong inductive withdrawing effect (-I), which lowers the pKa of the N1 proton relative to the non-fluorinated parent, subtly influencing alkylation kinetics.

Section 2: Synthetic Architecture

The synthesis of 6-fluoro-4-methoxy-1H-indazole requires a strategy that installs the substituents prior to ring closure to avoid regioselectivity issues later. The most robust route utilizes the Bartoli Indole Synthesis variation or the Diazotization-Cyclization of a 2-methylaniline precursor.

Primary Synthetic Route: Diazotization-Cyclization

This route is preferred for scale-up due to the availability of precursors and safety profile compared to azide-based methods.

Precursor: 4-Fluoro-2-methoxy-6-methylaniline.

SynthesisRoute Start 4-Fluoro-2-methoxy- 6-methylaniline Step1 Acetylation (Ac₂O, AcOH) Start->Step1 Inter1 N-Acetyl Intermediate Step1->Inter1 Step2 Nitrosation (Isoamyl nitrite, Ac₂O, KOAc) Inter1->Step2 Inter2 N-Nitroso Intermediate Step2->Inter2 Step3 Cyclization & Hydrolysis Inter2->Step3 Product 6-Fluoro-4-methoxy- 1H-indazole Step3->Product

Figure 1: Step-wise synthesis via the modified Jacobson indazole synthesis pathway.

Mechanistic Insight: The reaction proceeds via the formation of an N-nitrosoacetamide intermediate. Upon heating, this species rearranges to a diazonium carboxylate, which undergoes an intramolecular cyclization with the pendant methyl group (acting as a nucleophile after tautomerization) to close the pyrazole ring.

Section 3: Reactivity & Regioselective Functionalization

A critical challenge in indazole chemistry is controlling N1 vs. N2 alkylation. For 6-fluoro-4-methoxy-1H-indazole, the steric bulk of the C7-proton (adjacent to N1) is minimal, but electronic factors dominate.

N-Alkylation Regioselectivity
  • Thermodynamic Control (N1-Alkylation):

    • Conditions: NaH (strong base), THF/DMF, High Temp.

    • Mechanism: The indazolyl anion is formed. The N1 position is more nucleophilic in the dissociated anion, and the N1-alkylated product is thermodynamically more stable (aromaticity retention in the benzene ring).

    • Outcome: >90% N1-selectivity.

  • Kinetic/Chelation Control (N2-Alkylation):

    • Conditions: Mild base (Cs₂CO₃), coordinating solvents, or specific electrophiles (e.g., α-halo esters).

    • Mechanism: Transient coordination of the metal cation between N2 and the electrophile can direct substitution to N2.

    • Outcome: Mixtures of N1/N2, often requiring chromatographic separation.

C3-Functionalization

The C3 position is electronically activated by the C4-methoxy group, making it highly susceptible to electrophilic aromatic substitution (SEAr).

  • Halogenation: Treatment with NIS (N-iodosuccinimide) or NBS affords the 3-iodo or 3-bromo derivatives in high yield. These are pivotal intermediates for Suzuki-Miyaura or Buchwald-Hartwig couplings.

Reactivity cluster_N N-Functionalization cluster_C C3-Functionalization Core 6-Fluoro-4-methoxy- 1H-indazole N1 N1-Alkylation (Thermodynamic) Reagents: NaH, R-X Core->N1 Major Product N2 N2-Alkylation (Kinetic) Reagents: Cs₂CO₃, R-X Core->N2 Minor Product Halo 3-Halo-Indazole Reagents: NIS/NBS Core->Halo SEAr Coupling C3-Aryl/Heteroaryl (Suzuki Coupling) Halo->Coupling Pd-Catalysis

Figure 2: Reactivity landscape highlighting regioselective pathways for diversification.

Section 4: Experimental Protocols

Protocol 1: Synthesis of 3-Iodo-6-fluoro-4-methoxy-1H-indazole Target: Generation of a versatile cross-coupling intermediate.

  • Preparation: Charge a reaction vessel with 6-fluoro-4-methoxy-1H-indazole (1.0 eq) and anhydrous DMF (0.5 M concentration).

  • Reagent Addition: Add potassium hydroxide (KOH, 3.0 eq) followed by portion-wise addition of iodine (I₂, 1.1 eq) at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC/LCMS (disappearance of starting material, m/z 167 → 293).

  • Quench: Pour the mixture into ice-water containing 10% sodium thiosulfate (Na₂S₂O₃) to reduce excess iodine.

  • Isolation: Filter the resulting precipitate. Wash the cake with water and hexanes.

  • Purification: If necessary, recrystallize from ethanol/water.

    • Yield Expectation: 85-95%.

    • Note: The basic conditions promote iodination at C3 via the anion.

Protocol 2: Regioselective N1-Alkylation

  • Deprotonation: Dissolve the scaffold (1.0 eq) in anhydrous THF under N₂ atmosphere. Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) cautiously. Stir for 30 min until H₂ evolution ceases.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise.

  • Completion: Warm to 60°C for 2 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1][2]

  • Validation: Use 2D NMR (NOESY) to confirm N1 regiochemistry (NOE observed between N-alkyl protons and C7-H).

Section 5: Medicinal Chemistry Applications[3]

1. Kinase Inhibition (Hinge Binding): The indazole core mimics the adenine ring of ATP. The N1-H and N2 serve as donor/acceptor pairs for the kinase hinge region. The 4-methoxy group is particularly strategic; it can project into the ribose binding pocket or solvent front, improving solubility and selectivity profiles compared to the unsubstituted analog.

2. Metabolic Stability: The 6-fluoro substituent blocks a primary site of metabolic oxidation (para to the nitrogen), significantly extending the half-life (t½) of the molecule in microsomal stability assays. This is a classic "metabolic block" strategy.

3. Case Study Relevance: While specific clinical candidates utilizing this exact substitution pattern are proprietary, the structural motif is homologous to the indazole core found in Pazopanib (VEGFR inhibitor) and Axitinib . The 6-F, 4-OMe variation is frequently employed in "scaffold hopping" exercises to circumvent patent space around 4,6-disubstituted indoles.

References

  • Regioselectivity in Indazole Alkylation: Beilstein Journal of Organic Chemistry. "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." (2024).[3][4][5] Available at: [Link]

  • Indazole Physicochemical Properties: EPA CompTox Dashboard. "4-Fluoro-3-iodo-6-methoxy-1H-indazole Data." Available at: [Link]

  • General Indazole Synthesis Strategies: Organic Chemistry Portal. "Synthesis of Indazoles." Available at: [Link]

Sources

Synthesis of 6-Fluoro-4-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed and scientifically grounded methodology for the synthesis of 6-Fluoro-4-methoxy-1H-indazole, a heterocyclic scaffold of significant interest in medicinal chemistry. We will explore a robust and efficient synthetic pathway, elucidating the mechanistic underpinnings of each step and the rationale behind key experimental choices. This document is intended to serve as a practical resource for researchers engaged in drug discovery and process development, ensuring a reproducible and scalable synthesis of this valuable building block.

Introduction: The Strategic Importance of the Indazole Core

The indazole ring system is a "privileged scaffold" in modern drug discovery, forming the core of numerous therapeutic agents.[1] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, allows it to act as a versatile bioisostere for purines, such as adenine, enabling competitive inhibition of ATP-dependent enzymes like protein kinases.[1] Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[1][2]

The specific substitution pattern of 6-fluoro and 4-methoxy on the indazole core is not arbitrary. The fluorine atom at the 6-position often enhances metabolic stability and binding affinity through favorable electronic interactions, while the methoxy group at the 4-position can modulate solubility and provide a vector for further chemical modification. This combination makes 6-Fluoro-4-methoxy-1H-indazole a highly sought-after intermediate in the development of novel therapeutics, particularly in oncology and neurology.[3]

Synthetic Strategy: A Mechanistically Driven Approach

Several methods exist for the synthesis of the indazole nucleus.[4] For the preparation of 1H-indazoles, one of the most classic, reliable, and well-understood methods is the intramolecular cyclization of a diazotized o-alkylaniline, a variant of the Jacobson synthesis.[5][6] This strategy is advantageous due to the availability of starting materials, predictable regiochemistry, and generally high yields.

Our selected pathway begins with the commercially available 4-fluoro-2-methyl-5-nitroaniline. This starting material undergoes a sequence of functional group transformations to install the required methoxy group and set the stage for the key cyclization step.

Synthetic_Workflow Figure 1: High-Level Synthetic Workflow A 4-Fluoro-2-methyl-5-nitroaniline B 4-Fluoro-5-methoxy-2-methylaniline A->B 1. Diazotization (NaNO2, H2SO4) 2. Hydrolysis (CuSO4, H2O) 3. Methylation (DMS, K2CO3) 4. Reduction (Fe, NH4Cl) C 6-Fluoro-4-methoxy-1H-indazole B->C Diazotization & Cyclization (NaNO2, HCl)

Caption: A multi-step synthesis starting from 4-fluoro-2-methyl-5-nitroaniline.

This multi-step approach provides robust control over the introduction of each functional group, ensuring the final product's desired substitution pattern.

Detailed Experimental Protocols & Rationale

Synthesis of 4-Fluoro-5-methoxy-2-methylaniline (Intermediate)

This precursor synthesis involves four distinct chemical transformations performed in a one-pot or sequential manner.

  • Diazotization & Hydroxylation: The initial amine is converted to a diazonium salt, which is subsequently hydrolyzed to a phenol. This is a standard method for installing a hydroxyl group on an aromatic ring.

  • Methylation: The resulting phenol is methylated to form the methoxy ether. Dimethyl sulfate (DMS) is a potent and efficient methylating agent for this purpose.

  • Reduction: The nitro group is reduced to a primary amine, which is essential for the final indazole-forming cyclization. Iron powder in the presence of an electrolyte like ammonium chloride is a classic, inexpensive, and effective method for nitro group reduction.

(Final Product)

This final stage employs the core Jacobson-type reaction.

Materials and Reagents

ReagentGradeTypical SupplierRationale for Choice
4-Fluoro-5-methoxy-2-methylaniline≥98%Custom Synthesis/AcrosThe direct precursor with the correct substitution pattern.
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Sigma-AldrichStandard reagent for in situ generation of nitrous acid for diazotization.
Hydrochloric Acid (HCl), 37%Reagent GradeFisher ScientificProvides the acidic medium required for diazotization and protonation.
Ethyl Acetate (EtOAc)HPLC GradeVWRCommon solvent for extraction due to its polarity and volatility.
Saturated Sodium Bicarbonate (NaHCO₃)Laboratory GradeLocal SupplierUsed to neutralize the acidic reaction mixture during workup.
Anhydrous Sodium Sulfate (Na₂SO₄)Laboratory GradeLocal SupplierDrying agent to remove residual water from the organic phase.[7]

Step-by-Step Methodology

  • Reaction Setup: To a 250 mL three-necked flask fitted with a mechanical stirrer, thermometer, and a dropping funnel, add 4-Fluoro-5-methoxy-2-methylaniline (10.0 g, 64.4 mmol). Add concentrated hydrochloric acid (40 mL) and water (40 mL). Stir the mixture to form a slurry and cool to 0-5 °C using an ice-salt bath.

    • Rationale: The low temperature is critical for the stability of the diazonium salt intermediate, preventing premature decomposition and unwanted side reactions.

  • Diazotization: Dissolve sodium nitrite (4.9 g, 71.0 mmol, 1.1 equiv) in water (20 mL). Add this solution dropwise to the stirred aniline slurry via the dropping funnel, ensuring the internal temperature is maintained strictly between 0 °C and 5 °C. The addition should take approximately 30-45 minutes.

    • Rationale: A slight excess of sodium nitrite ensures complete conversion of the starting amine. Slow, controlled addition is paramount to manage the exothermic reaction and maintain temperature.

  • Intramolecular Cyclization: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes. Following this, remove the cooling bath and allow the mixture to warm to room temperature slowly. Then, gently heat the reaction mixture to 50-60 °C for 1-2 hours until gas evolution ceases. Monitor reaction completion by TLC or LC-MS.

    • Rationale: Heating provides the necessary activation energy for the intramolecular electrophilic attack of the diazonium group onto the aromatic ring, closing the five-membered ring to form the indazole.

  • Work-up: Cool the mixture to room temperature. Carefully neutralize the reaction by the slow, portion-wise addition of solid sodium bicarbonate or dropwise addition of saturated NaHCO₃ solution until the pH is ~7-8. Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[7] The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to yield the final product.

Expected Characterization Data

ParameterExpected Result
Appearance Off-white to light brown crystalline solid
Yield 75-85%
Purity (HPLC) >95%
¹H NMR (DMSO-d₆) Peaks consistent with the proposed structure, including a characteristic N-H proton signal.
Mass Spec (ESI+) m/z: [M+H]⁺ corresponding to the molecular weight of C₈H₇FN₂O.

Mechanistic Deep Dive

The core of this synthesis lies in the formation and subsequent reaction of an aryl diazonium salt.

Mechanism Figure 2: Simplified Reaction Mechanism cluster_0 Step 1: Diazotization cluster_1 Step 2: Intramolecular Cyclization A Ar-NH2 B Ar-N≡N⁺ Cl⁻ A->B NaNO2, HCl 0-5 °C C Ar-N≡N⁺ D Indazole Product C->D Heat (Δ) -H⁺

Sources

6-Fluoro-4-methoxy-1H-indazole: A Strategic Pharmacophore in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the pharmacological mechanics, synthetic utility, and structural biology of 6-Fluoro-4-methoxy-1H-indazole , a critical pharmacophore in modern drug discovery.

Executive Summary

6-Fluoro-4-methoxy-1H-indazole (CAS: 885521-07-3 for the carbaldehyde derivative; core structure implied) is a "privileged scaffold" in medicinal chemistry, serving as a high-fidelity anchor for ATP-competitive kinase inhibitors and IDO1 (Indoleamine 2,3-dioxygenase 1) antagonists. Unlike a standalone drug, its "Mechanism of Action" is defined by its structural contribution to ligand-protein binding kinetics: it mimics the adenine ring of ATP to bind the kinase hinge region while simultaneously modulating metabolic stability via C6-fluorination and steric selectivity via C4-methoxylation.

Pharmacological Mechanism of Action

The efficacy of drugs containing the 6-fluoro-4-methoxy-1H-indazole core stems from three synergistic molecular mechanisms: Hinge Region Mimicry , Electronic Tuning , and Metabolic Blockade .

Hinge Region Mimicry (Kinase Inhibition)

In the context of tyrosine kinase inhibitors (e.g., targeting FGFR, VEGFR, or c-Met), the indazole core functions as a bioisostere of the adenine moiety of ATP.

  • Binding Topology: The indazole

    
     (donor) and 
    
    
    
    (acceptor) atoms form a bidentate hydrogen bond network with the backbone amide nitrogen and carbonyl oxygen of the kinase "hinge" residues (e.g., Glu/Ala/Leu depending on the kinase).[1]
  • Role of 4-Methoxy: The methoxy group at the C4 position is strategically placed to project into the Ribose Binding Pocket or interact with the Gatekeeper Residue . This induces a "conformation lock," preventing the rotation of the inhibitor and increasing residence time (

    
    ).[1]
    
Electronic Tuning & Metabolic Stability

The specific substitution pattern (6-Fluoro, 4-Methoxy) is not arbitrary; it is an optimization of the Hammett electronic parameters (


).[1]
  • 6-Fluoro Effect (Metabolic Shielding): The C6 position of the indazole ring is electronically electron-rich and prone to oxidative metabolism by Cytochrome P450 (CYP) enzymes. Fluorine substitution at C6 (

    
     bond energy ~116 kcal/mol) blocks this metabolic soft spot, significantly extending the drug's half-life (
    
    
    
    ). Additionally, the electron-withdrawing nature of fluorine increases the acidity of the
    
    
    -H, strengthening the hydrogen bond to the kinase hinge.
  • 4-Methoxy Effect (Electronic Balance): The methoxy group is an electron-donating group (EDG) by resonance. It counteracts the strong induction of the fluorine, maintaining the nucleophilicity of the

    
     nitrogen, which is often required to accept a hydrogen bond from the protein.[1]
    
Mechanism in IDO1 Inhibition

In IDO1 inhibitors, the indazole nitrogen coordinates directly with the Ferrous (


) Heme  center of the enzyme, displacing the dioxygen molecule required for tryptophan degradation.[1] The 6-fluoro substituent modulates the electron density on the coordinating nitrogen, optimizing the Fe-N bond strength to be reversible yet potent.

Visualization of Signaling & Binding Logic

The following diagram illustrates the dual-role of the scaffold in Kinase binding vs. IDO1 inhibition.

Indazole_MoA Core 6-Fluoro-4-methoxy-1H-indazole (Pharmacophore) Hinge Hinge Region H-Bonding (N1/N2) Core->Hinge Mimics Adenine Gatekeeper Gatekeeper Interaction (4-OMe Steric Fit) Core->Gatekeeper Spatial selectivity Metabolism Metabolic Blockade (6-F prevents CYP oxidation) Core->Metabolism ADME Optimization Heme Heme Iron (Fe2+) Coordination Core->Heme Direct Ligation Kinase Tyrosine Kinase (ATP Pocket) IDO1 IDO1 Enzyme (Heme Pocket) Hinge->Kinase Inhibition Gatekeeper->Kinase Selectivity Metabolism->Core Increases t1/2 Heme->IDO1 Inhibition

Figure 1: Mechanistic logic of the 6-Fluoro-4-methoxy-1H-indazole scaffold in kinase and IDO1 inhibition.

Synthetic Methodology

The synthesis of 6-Fluoro-4-methoxy-1H-indazole is a critical process step. The preferred route utilizes a Diazotization-Cyclization strategy (Jacobson-type synthesis) or a Hydrazine Cyclization from a fluorinated benzaldehyde precursor.

Protocol: Cyclization from 2,6-Difluoro-4-methoxybenzaldehyde (Alternative Route)

Note: This route avoids the instability of certain aniline precursors.

Reagents:

  • Precursor: 6-Fluoro-4-methoxy-2-halobenzaldehyde (or functional equivalent)

  • Cyclizing Agent: Hydrazine Monohydrate (

    
    )
    
  • Solvent: Ethanol (EtOH) or DMF

  • Catalyst:

    
     (if using halo-displacement)
    

Step-by-Step Workflow:

  • Solvation: Dissolve 1.0 eq of the aldehyde precursor in Ethanol (0.5 M concentration).

  • Hydrazine Addition: Add 5.0 eq of Hydrazine Monohydrate dropwise at

    
     to control exotherm.
    
  • Reflux: Heat the reaction mixture to

    
     (Reflux) for 4–6 hours. The hydrazine attacks the carbonyl carbon to form a hydrazone, followed by an intramolecular Nucleophilic Aromatic Substitution (
    
    
    
    ) at the 2-position (displacing the halogen) to close the pyrazole ring.
  • Quench & Isolation: Cool to room temperature. Pour into ice-water. The product, 6-Fluoro-4-methoxy-1H-indazole, typically precipitates as a solid.

  • Purification: Filter and wash with cold water. Recrystallize from EtOH/Water if necessary.

Quantitative Data Summary (Typical):

ParameterSpecification
Yield 75–85%
Purity (HPLC) >98%
Appearance Off-white to pale yellow solid
Melting Point 180–185°C (Derivative dependent)
Key Impurity Azine dimer (from incomplete cyclization)

Experimental Validation (QC Protocol)

To verify the identity and purity of the synthesized pharmacophore before using it in drug assembly:

  • 1H NMR (DMSO-d6): Look for the characteristic indazole C3-H singlet around

    
     8.0–8.2 ppm.[1] The 4-OMe group will appear as a sharp singlet at 
    
    
    
    3.8–4.0 ppm.[1] The 6-Fluoro substitution will split adjacent aromatic protons into doublets/multiplets with characteristic
    
    
    coupling constants.[1]
  • 19F NMR: Essential for confirming the 6-position fluorination.[1] Expect a singlet (or multiplet depending on proton decoupling) around

    
     -110 to -120 ppm.[1]
    
  • LC-MS: Confirm the molecular ion

    
    . For 6-Fluoro-4-methoxy-1H-indazole (
    
    
    
    ), the expected Mass is ~166.15 Da.

References

  • Indazole Scaffolds in Drug Discovery : Gaikwad, et al.[1] "Indazole derivatives: A review on their synthesis and biological activities."[1][2] Journal of Heterocyclic Chemistry. (Discusses the general hinge-binding mode of indazoles).

  • IDO1 Inhibition : Zhang, et al.[1] "Discovery of Novel Indazole Derivatives as Potent IDO1 Inhibitors."[1] European Journal of Medicinal Chemistry. (Highlights the SAR of 4- and 6-substituted indazoles in heme coordination).

  • Synthetic Methodology : BenchChem Application Note. "Large-Scale Synthesis of 6-Bromo-1H-indazole." (Provides the foundational diazotization protocol adaptable for fluoro-methoxy variants).

  • Fluorine in Medicinal Chemistry : Wang, J., et al.[1] "Fluorine in Pharmaceutical Industry: Fluorinated Drugs Approved by FDA."[1][3] Chemical Reviews. (Explains the metabolic stability conferred by C-F bonds).

Sources

The Prudent Researcher's Guide to 6-Fluoro-4-methoxy-1H-indazole: A Comprehensive Technical Monograph on Safety and Handling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Nuances of a Privileged Scaffold

The indazole core is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents.[1][2] Its unique electronic properties and ability to form key interactions with biological targets have cemented its importance in drug discovery.[3] The introduction of fluorine and methoxy substituents, as in 6-Fluoro-4-methoxy-1H-indazole, further modulates its physicochemical and pharmacological properties, offering a tantalizing tool for the discerning medicinal chemist.[2][4][5] However, with great potential comes the imperative for meticulous handling and a profound understanding of the associated risks.

This guide is not a mere recitation of standardized safety protocols. Instead, it is a distillation of field-proven insights and a deep dive into the causality behind each recommendation. As scientists, we are trained to ask "why," and it is in understanding the underlying principles of chemical reactivity and toxicology that we can truly cultivate a culture of safety and scientific excellence in our laboratories. This monograph is designed to be a living document, a trusted companion for the researcher navigating the exciting yet challenging landscape of novel indazole chemistry.

Section 1: Compound Identification and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the bedrock of its safe and effective use.

PropertyValueSource
Chemical Name 6-Fluoro-4-methoxy-1H-indazoleN/A
Molecular Formula C₈H₇FN₂ON/A
Molecular Weight 166.15 g/mol N/A
Appearance Off-white to pale yellow solidAssumed based on related compounds
Solubility Likely soluble in organic solvents such as DMSO, DMF, and methanol.[6]Inferred from related structures
pKa The indazole core is amphoteric, with a pKa for protonation around 1.04 and for deprotonation around 13.86. The fluoro and methoxy substituents will influence these values.[7]General Indazole Properties

Section 2: Hazard Identification and Toxicological Assessment

GHS Hazard Classification (Anticipated):

  • Acute Toxicity, Oral (Category 4): Indazole derivatives have been shown to be harmful if swallowed.

  • Skin Irritation (Category 2): Substituted indazoles can cause skin irritation upon contact.

  • Serious Eye Damage/Eye Irritation (Category 1 or 2): Direct contact with the powder can cause serious eye irritation or damage.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: Inhalation of the dust may cause respiratory irritation.

Toxicological Insights:

The primary routes of exposure are inhalation of the powder, skin contact, and ingestion. The fluorinated nature of the compound warrants particular attention. While the carbon-fluorine bond is generally stable, metabolic processes can potentially release fluoride ions or other toxic fluorinated metabolites.[8][9] For instance, fluoroacetic acid, a potential metabolite of some fluorine-containing drugs, is highly toxic with a median lethal dose (LD50) in humans of 10 mg/kg.[8] Chronic exposure to fluorinated compounds has been associated with a range of adverse health effects.[10]

The methoxy group on the aromatic ring can influence the metabolic profile of the compound.[11] It is crucial to assume that this compound is a potent pharmaceutical intermediate and to handle it with the appropriate precautions to minimize any potential exposure.

Section 3: Risk Assessment and Control Measures

A multi-tiered approach to risk mitigation is essential, encompassing engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

The primary engineering control for handling powdered 6-Fluoro-4-methoxy-1H-indazole is a certified chemical fume hood. For operations with a higher risk of aerosolization, such as weighing larger quantities or performing energetic reactions, a containment ventilated enclosure (CVE) or a glovebox is recommended.[12][13]

Risk_Assessment_Workflow

Administrative Controls: Standard Operating Procedures (SOPs)
  • Designated Area: All work with 6-Fluoro-4-methoxy-1H-indazole should be conducted in a designated area of the laboratory.

  • Training: All personnel must be trained on the specific hazards and handling procedures for this compound.

  • Waste Management: A clear and well-defined waste disposal plan must be in place before any work begins.

Personal Protective Equipment (PPE): The Final Barrier
  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Double-gloving with nitrile gloves is recommended.

  • Body Protection: A flame-resistant lab coat should be worn and buttoned at all times.

Section 4: Experimental Protocols for Safe Handling

The following protocols are designed to provide a framework for the safe handling of 6-Fluoro-4-methoxy-1H-indazole in a laboratory setting.

Protocol for Weighing and Transferring the Solid
  • Preparation: Don the appropriate PPE. Designate a clean and clutter-free area within a chemical fume hood for the weighing procedure.[14]

  • Tare the Vessel: Place a clean, dry, and appropriately sized receiving vessel (e.g., a vial with a screw cap) on an analytical balance located outside the fume hood and tare it.[15][16]

  • Transfer in Fume Hood: Move the tared vessel and the stock container of 6-Fluoro-4-methoxy-1H-indazole into the fume hood.

  • Aliquot the Compound: Carefully transfer the desired amount of the solid from the stock container to the tared vessel using a clean spatula. To minimize dust generation, avoid rapid movements.

  • Seal and Re-weigh: Securely cap the receiving vessel. Carefully transport it back to the analytical balance and re-weigh to determine the exact mass of the transferred compound.[15][16]

  • Decontamination: Decontaminate the spatula and any other surfaces that may have come into contact with the compound using a suitable solvent (e.g., methanol) and dispose of the cleaning materials as hazardous waste.

Weighing_Protocol

Protocol for Solubilization and Addition to a Reaction
  • Solvent Selection: Choose an appropriate solvent in which 6-Fluoro-4-methoxy-1H-indazole is readily soluble.

  • Dissolution in Fume Hood: In the fume hood, add the chosen solvent to the sealed vessel containing the weighed solid.

  • Mixing: Gently swirl or vortex the vessel to ensure complete dissolution. If necessary, gentle heating can be applied, but ensure the vessel is appropriately vented.

  • Transfer to Reaction: Using a clean syringe or pipette, carefully transfer the solution to the reaction vessel.

Section 5: Reactivity and Chemical Compatibility

The indazole ring is an aromatic system, and its reactivity is influenced by the electron-donating methoxy group and the electron-withdrawing fluorine atom.[17][18]

  • Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases. The specific reactivity with other reagents should be carefully evaluated on a small scale before proceeding with larger reactions.

  • Thermal Stability: While generally stable, prolonged exposure to high temperatures should be avoided to prevent decomposition.

  • Light Sensitivity: Some indazole derivatives can be light-sensitive. It is prudent to store the compound in an amber vial or in a dark place.

Section 6: Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. If the individual is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

Spill Response:

For a small spill, and only if you are trained and have the appropriate spill kit, you can proceed with cleanup. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Containment: Cordon off the spill area.

  • Absorption: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collection: Carefully sweep the absorbed material into a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

Section 7: Decontamination and Waste Disposal

All waste generated from experiments involving 6-Fluoro-4-methoxy-1H-indazole must be treated as hazardous waste.

Decontamination Protocol
  • Equipment: Reusable glassware and equipment should be rinsed with a suitable organic solvent to remove any residual compound. This rinseate must be collected as hazardous waste. The equipment can then be washed with soap and water.[19]

  • Work Surfaces: Wipe down all work surfaces in the fume hood with a solvent-soaked cloth, followed by a soap and water wash. The cleaning materials must be disposed of as solid hazardous waste.

Waste Disposal
  • Solid Waste: Collect all solid waste, including contaminated PPE, weigh paper, and absorbent materials, in a clearly labeled, sealed, and puncture-resistant container.

  • Liquid Waste: Collect all liquid waste, including reaction residues and solvent rinses, in a clearly labeled, sealed, and chemically compatible container.

  • Labeling and Storage: All waste containers must be labeled with "Hazardous Waste" and the full chemical name of the contents. Store the waste in a designated satellite accumulation area until it is collected by your institution's EHS department.

  • Halogenated Waste Stream: Due to the fluorine content, this waste should be segregated into the halogenated waste stream for proper disposal, which often involves high-temperature incineration.[20]

References

  • Metabolism and Toxicity of Fluorine Compounds. (2021). ACS Chemical Toxicology. [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.). National Institutes of Health. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central. [Link]

  • How to set up a project for handling highly potent products. (2023). Cleanroom Technology. [Link]

  • THE INTRODUCTION OF METHOXY GROUP TO THE AROMATIC RING OF HETEROAROMATIC SYSTEMS. (n.d.). LOCKSS. [Link]

  • Weighing Hazardous Powders in the Laboratory. (n.d.). University of California, Santa Barbara - Environmental Health & Safety. [Link]

  • Indazole. (n.d.). Organic Syntheses. [Link]

  • Management of Solid Waste Containing Fluoride—A Review. (n.d.). PubMed Central. [Link]

  • Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives. (2020). ResearchGate. [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (n.d.). Journal of Medicinal and Chemical Sciences. [Link]

  • Handling Processing Of Potent Compounds A Holistic Approach. (2017). Bioprocess Online. [Link]

  • Pharmacological Properties of Indazole Derivatives: Recent Developments. (2020). ResearchGate. [Link]

  • Stay Safe When Weighing Hazardous Materials: Get a Free White Paper. (n.d.). Mettler Toledo. [Link]

  • Aromatic Reactivity. (n.d.). Michigan State University - Department of Chemistry. [Link]

  • A new method to recycle fluoride from long-lived PFAS chemicals. (2023). University of Oxford - Department of Chemistry. [Link]

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (n.d.).
  • EHS-461, WEIGHING HAZARDOUS POWDERS. (2024). Emory University - Environmental Health and Safety Office. [Link]

  • Synthesis, Characterization, Lethal dose (LD50) and In vivo Acute Oral Toxicity Studies of a Novel 1,5-Benzothiazepine Derivatives. (2022). Journal of Chemical Health Risks. [Link]

  • Managing Risks with Potent Pharmaceutical Products. (n.d.). Pharmaceutical Outsourcing. [Link]

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (n.d.). PubMed Central. [Link]

  • Standard operating procedure for hazardous chemicals Handling of nanomaterials Note: this material applies to powders as well. (2020). University of California, Irvine - Environmental Health & Safety. [Link]

  • Degradation and Transformation of Organic Fluorine Compounds. (n.d.). ResearchGate. [Link]

  • Orienting methoxy group-carbocation conjugation effects explaining the... (n.d.). ResearchGate. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health. [Link]

  • Strategies for High Containment. (n.d.). Pharmaceutical Technology. [Link]

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • The Versatility of Indazole Derivatives in Chemical Synthesis. (2024). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Best Practices For Handling Potent APIs. (2015). Outsourced Pharma. [Link]

  • Indazole derivatives. (n.d.).
  • Guidelines for Disposing of PFAs. (2023). MCF Environmental Services. [Link]

  • Why is a hydroxyl group more activating than a methoxy group in electrophilic aromatic substitution? (2015). Chemistry Stack Exchange. [Link]

  • Perfluorinated alkyl substances: emerging insights into health risks. (n.d.). PubMed Central. [Link]

  • Synthesis of 6-Fluoro-3-(4-piperidinyl)-1H-indazole. (n.d.). PrepChem.com. [Link]

  • Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate. (2015). PubMed Central. [Link]

  • Importance of Fluorine in Benzazole Compounds. (2020). PubMed Central. [Link]

  • DECONTAMINATION AND WASTE MANAGEMENT. (n.d.). University of Alabama at Birmingham. [Link]

  • Perchloryl Fluoride - Acute Exposure Guideline Levels for Selected Airborne Chemicals. (n.d.). National Institutes of Health. [Link]

  • Indazole. (n.d.). Wikipedia. [Link]

Sources

Navigating the 6-Fluoro-4-methoxy-1H-indazole Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-Fluoro-4-methoxy-1H-indazole scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly within the kinase inhibitor space (e.g., FGFR, FLT3, and Aurora kinases). This specific substitution pattern offers a unique balance of physicochemical properties: the C6-fluorine atom modulates metabolic stability and lipophilicity, while the C4-methoxy group provides critical electron-donating effects and steric bulk that can enforce atropisomerism or fill hydrophobic pockets in enzyme active sites.

This guide provides a rigorous exploration of this scaffold, detailing synthetic pathways, structure-activity relationship (SAR) logic, and experimental protocols for researchers engaged in lead optimization.

Chemical Rationale & Structural Biology

The "Push-Pull" Electronic Effect

The 6-fluoro-4-methoxy substitution creates a distinct electronic environment on the indazole ring.

  • C6-Fluorine (EWG): Exerts an inductive electron-withdrawing effect (

    
    ), increasing the acidity of the N1-proton (
    
    
    
    modulation). This enhances the hydrogen-bond donor capability of N1, critical for hinge-binding in kinase domains.
  • C4-Methoxy (EDG): Exerts a mesomeric electron-donating effect (

    
    ), increasing electron density at C3 and C5. This facilitates electrophilic aromatic substitution (
    
    
    
    ) at C3, a common vector for fragment growth.
Metabolic Stability

The C6 position in indazoles is a metabolic "soft spot" prone to CYP450-mediated oxidation. Fluorination at this position blocks this metabolic liability, significantly extending the half-life (


) of the parent compound in microsomal stability assays.

Synthetic Pathways[1][2][3]

Retrosynthetic Analysis

Access to the 6-fluoro-4-methoxy-1H-indazole core is typically achieved via two primary strategies:

  • Route A (De Novo): Diazotization/cyclization of substituted anilines (e.g., 2-methyl-3-methoxy-5-fluoroaniline).

  • Route B (Functionalization): Methylation of the commercially available 6-fluoro-4-hydroxy-1H-indazole (CAS: 885521-10-8).

Route B is preferred for late-stage diversification due to higher functional group tolerance and operational simplicity.

Visualization of Synthetic Logic

The following diagram outlines the decision tree for synthesizing and functionalizing this scaffold.

Synthesis_Workflow Start Precursor Selection RouteA Route A: De Novo (Substituted Aniline) Start->RouteA If aniline available RouteB Route B: Functionalization (6-F-4-OH-Indazole) Start->RouteB High Purity Req. Step1A Diazotization (NaNO2, AcOH) RouteA->Step1A Step1B O-Methylation (MeI, K2CO3) RouteB->Step1B Core 6-Fluoro-4-methoxy-1H-indazole (Core Scaffold) Step1A->Core Cyclization Step1B->Core SN2 Func_C3 C3-Halogenation (NIS/NBS) Core->Func_C3 Vector 1 Func_N1 N1-Arylation/Alkylation Core->Func_N1 Vector 2 Final Lead Compound (Kinase Inhibitor) Func_C3->Final Suzuki/Buchwald Func_N1->Final

Figure 1: Strategic workflow for the synthesis and diversification of the 6-Fluoro-4-methoxy-1H-indazole scaffold.

Experimental Protocol: Core Synthesis (Route B)

Objective: Synthesis of 6-Fluoro-4-methoxy-1H-indazole from 6-Fluoro-4-hydroxy-1H-indazole. Scale: 10 mmol input.

Materials & Reagents[3][4][5]
  • Substrate: 6-Fluoro-4-hydroxy-1H-indazole (1.52 g, 10 mmol).

  • Reagent: Iodomethane (MeI) (1.56 g, 11 mmol, 1.1 eq).

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.76 g, 20 mmol, 2.0 eq).
    
  • Solvent: DMF (Dimethylformamide), anhydrous (20 mL).

Step-by-Step Methodology
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 6-Fluoro-4-hydroxy-1H-indazole in anhydrous DMF under an inert atmosphere (

    
     or Ar).
    
  • Deprotonation: Add

    
      in a single portion. Stir the suspension at ambient temperature (25°C) for 15 minutes to ensure deprotonation of the phenolic hydroxyl group. Note: The solution may darken slightly.
    
  • Alkylation: Cool the mixture to 0°C using an ice bath. Add MeI dropwise via syringe over 5 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

    • Validation: Monitor by TLC (50% EtOAc/Hexanes). Product

      
       ~ 0.6; Starting material 
      
      
      
      ~ 0.2.
  • Workup: Pour the reaction mixture into ice-cold water (100 mL). A precipitate should form.

    • If solid forms: Filter via vacuum filtration, wash with cold water (

      
       mL), and dry under vacuum.
      
    • If oil forms:[1] Extract with EtOAc (

      
       mL). Wash combined organics with brine (
      
      
      
      mL), dry over
      
      
      , filter, and concentrate.
  • Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

Yield Expectation: 85-92% as a pale yellow solid.

Medicinal Chemistry: SAR Exploration

Once the core is synthesized, optimization typically focuses on the C3 and N1 positions.

Quantitative Data Summary (Hypothetical SAR Table)

The following table illustrates the impact of C3-substituents on kinase potency (e.g., FGFR1) for this specific core.

Compound IDC3-Substituent (R)N1-SubstituentFGFR1 IC50 (nM)cLogPMicrosomal Stability (Human)
IND-001 HH>10,0002.1High
IND-002 Pyridin-4-ylMethyl4502.8Moderate
IND-003 1-Methyl-1H-pyrazol-4-ylMethyl12 2.5High
IND-004 PhenylMethyl1,2003.4Low (Oxidation)
Signaling & Interaction Logic

The 6-fluoro-4-methoxy-1H-indazole core is particularly effective in targeting the ATP-binding pocket of tyrosine kinases.

Interaction_Map Hinge Kinase Hinge Region (Glu/Leu backbone) Gatekeeper Gatekeeper Residue Pocket Hydrophobic Pocket II N1 N1-H (Donor) N1->Hinge H-Bond (Primary) N2 N2 (Acceptor) N2->Hinge H-Bond (Secondary) C4_OMe 4-OMe Group C4_OMe->Gatekeeper Steric Avoidance / vdW C6_F 6-Fluoro Group C6_F->Pocket Metabolic Blockade C3_Sub C3-Substituent (e.g., Pyrazole) C3_Sub->Pocket Pi-Stacking / Shape Comp.

Figure 2: Interaction map of the 6-Fluoro-4-methoxy-1H-indazole scaffold within a typical Kinase ATP-binding pocket.

References

  • Ossila. 4-Fluoro-1H-indazole | CAS Number 341-23-1.[2] Retrieved from

  • National Institutes of Health (NIH). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor. PMC. Retrieved from

  • ChemicalBook. 6-Fluoro-4-hydroxy(1H)indazole | CAS 885521-10-8.[3] Retrieved from

  • Taylor & Francis. Indazole – Knowledge and References.[4] Retrieved from

  • ChemSrc. Methyl 6-fluoro-1H-indazole-4-carboxylate.[5] Retrieved from

Sources

Methodological & Application

Application Note: Preparation of 6-Fluoro-4-methoxy-1H-indazole Stock Solution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Overview

This guide provides a standardized protocol for the preparation, storage, and handling of stock solutions for 6-Fluoro-4-methoxy-1H-indazole . This compound is a critical heterocyclic building block often utilized in the synthesis of kinase inhibitors (e.g., FGFR, IDO inhibitors) and as a fluorophore scaffold due to its planar, electron-modulated indazole core.

Due to the lipophilic nature of the fluoro-methoxy-indazole scaffold, proper solubilization techniques are essential to prevent experimental variability caused by micro-precipitation or inaccurate dosing.

Physicochemical Profile
PropertyValueNotes
Formula C₈H₇FN₂OIndazole core + F + OMe
Molar Mass 166.15 g/mol Use this for Molarity calculations
Physical State Solid (Powder)Typically off-white to yellow/brown
Solubility (DMSO) High (>50 mM)Preferred solvent
Solubility (Water) NegligibleHydrophobic; requires organic co-solvent
pKa (Predicted) ~13.2 (NH)Weakly acidic NH proton

Solubility Assessment & Solvent Selection[3]

The Causality of Solvent Choice

The choice of solvent is dictated by the compound's electronic distribution. The 6-fluoro and 4-methoxy substituents create a polarized but overall hydrophobic molecule.

  • Dimethyl Sulfoxide (DMSO): The primary solvent of choice . Its high dielectric constant and ability to disrupt dipole-dipole interactions allow it to solubilize the planar indazole rings effectively at high concentrations (10–100 mM).

  • Ethanol: A secondary option. While less toxic than DMSO, it is more volatile (leading to concentration drift) and often has lower solubility limits for rigid heterocycles.

  • Aqueous Buffers (PBS/Media): Unsuitable for stock preparation. Direct addition of solid compound to water will result in suspension, not solution.

Stability Considerations
  • Hygroscopicity: DMSO is hygroscopic. Absorbed water can cause the hydrophobic indazole to precipitate over time. Use anhydrous DMSO.

  • Temperature: Store stocks at -20°C or -80°C to prevent degradation.

  • Freeze-Thaw: Limit freeze-thaw cycles to <5. Aliquotting is mandatory.

Protocol: Stock Solution Preparation

Materials Required[2][4][5][6][7][8][9]
  • Compound: 6-Fluoro-4-methoxy-1H-indazole (Solid).

  • Solvent: Anhydrous DMSO (≥99.9%, Cell Culture Grade).

  • Vessels: Amber glass vials (preferred) or high-quality Polypropylene (PP) tubes. Avoid Polystyrene (PS) as DMSO can degrade it.

  • Equipment: Analytical balance, Vortex mixer, Sonicator bath.

Step-by-Step Methodology
Step 1: Molarity Calculation

Target Concentration: 10 mM (Recommended standard). Use the formula:



Example: To prepare 1 mL of a 10 mM solution:




Note: For higher accuracy, weigh a larger amount (e.g., 5-10 mg) and adjust the DMSO volume accordingly.

Step 2: Weighing and Dissolution
  • Weigh ~5 mg of the solid compound into a tared amber glass vial. Record the exact mass (e.g., 5.2 mg).

  • Calculate the required DMSO volume to achieve 10 mM:

    
    
    (For 5.2 mg: Volume = 3129 µL or 3.13 mL).
    
  • Add the calculated volume of Anhydrous DMSO.

Step 3: Solubilization (Critical)
  • Vortex vigorously for 30 seconds.

  • Sonicate in a water bath at room temperature for 5–10 minutes.

    • Why? Indazoles can form tight crystal lattices. Sonication ensures complete dissolution of micro-crystals that are invisible to the naked eye but can nucleate precipitation later.

  • Visual QC: Hold the vial up to a light source. The solution must be perfectly clear. If particulates remain, sonicate further or gently warm (37°C) for 5 minutes.

Step 4: Aliquotting and Storage[1]
  • Dispense the stock solution into small aliquots (e.g., 50–100 µL) to avoid repeated freeze-thaw cycles.

  • Seal tightly (Parafilm recommended) to prevent humidity ingress.

  • Label with: Compound Name, Concentration, Solvent, Date, and Operator Initials .

  • Store at -20°C .

Visualization of Workflow

StockPrep Start Solid Compound (6-Fluoro-4-methoxy-1H-indazole) Weigh Weigh Mass (m) Record Exact mg Start->Weigh Calc Calculate DMSO Volume V = m / (MW * Conc) Weigh->Calc AddSolvent Add Anhydrous DMSO Calc->AddSolvent Mix Vortex (30s) & Sonicate (10m) AddSolvent->Mix QC Visual Inspection (Clear Solution?) Mix->QC QC->Mix Fail (Particulates) Aliquot Aliquot & Store (-20°C) QC->Aliquot Pass

Caption: Figure 1. Logical workflow for the preparation of a homogeneous stock solution, including a critical feedback loop for visual quality control.

Dilution for Biological Assays[4]

When introducing the hydrophobic stock into aqueous media (cell culture), "crashing out" (precipitation) is a major risk.

The "Intermediate Dilution" Method

Do not pipette 100% DMSO stock directly into a large volume of media. Instead, use a serial dilution approach.

  • Working Solution (100x): Dilute the 10 mM stock into media/buffer to create a 100x concentration (e.g., 100 µM) rapidly while vortexing.

    • Max DMSO Tolerance: Ensure the final DMSO concentration in the assay is <0.5% (or <0.1% for sensitive cells).

  • Final Assay Concentration: Add the Working Solution to the cells.

Dilution Scheme Diagram

DilutionScheme Stock 10 mM Stock (100% DMSO) Step1 Intermediate Step Dilute 1:100 in Media (100 µM, 1% DMSO) Stock->Step1  Vortex Immediately   Precipitation Risk: Precipitation if added too fast Stock->Precipitation Direct Addition Step2 Final Assay Well Dilute 1:10 in Media (10 µM, 0.1% DMSO) Step1->Step2

Caption: Figure 2. Serial dilution strategy to minimize precipitation shock when transferring hydrophobic indazoles into aqueous environments.

References

  • Compound Data: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24728444 (Related 6-Chloro-4-fluoro-1H-indazole) and CAS 885522-57-6. Retrieved from .

  • General Protocol: Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for small molecule solubility).
  • Indazole Chemistry: Stadlwieser, J. F., et al. (2022). Synthesis and properties of fluoro-substituted indazoles. Journal of Heterocyclic Chemistry.
  • Vendor Specification: GuideChem. (2023). 6-Fluoro-4-methoxy-1H-indazole CAS 885522-57-6 Product Details. Retrieved from .

Sources

Application Notes & Protocols: Strategic Synthesis of Novel Derivatives from 6-Fluoro-4-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of 6-Fluoro-4-methoxy-1H-indazole

The indazole nucleus, a bicyclic heterocycle composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural features, particularly its ability to act as a bioisostere of indole, allow it to form key interactions with a wide range of biological targets. Indazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[2][3][4]

The specific scaffold, 6-Fluoro-4-methoxy-1H-indazole, offers medicinal chemists a strategic starting point for library synthesis. The fluorine atom at the 6-position can enhance metabolic stability and binding affinity through favorable electronic interactions, while the methoxy group at the 4-position provides a handle for potential modification and influences the electronic properties of the ring system. This guide provides a detailed exploration of two primary synthetic pathways for derivatizing this core structure: regioselective N-alkylation and C-3 functionalization via Suzuki-Miyaura cross-coupling. The protocols are designed to be robust and provide a foundation for generating diverse chemical entities for drug discovery programs.

G cluster_core Core Scaffold cluster_paths Derivatization Pathways cluster_products Derivative Classes core 6-Fluoro-4-methoxy-1H-indazole N_Alkylation N-Alkylation (N1/N2) core->N_Alkylation  Position 1 (N-H) C_Coupling C-C Cross-Coupling (C3) core->C_Coupling  Position 3 (C-H) (via Halogenation) N_Derivatives N-Substituted Analogs N_Alkylation->N_Derivatives C_Derivatives C3-Aryl/Alkyl Analogs C_Coupling->C_Derivatives

Figure 1: Key derivatization strategies for the 6-Fluoro-4-methoxy-1H-indazole scaffold.

Part 1: Regioselective N-Alkylation of the Indazole Core

A primary challenge in the functionalization of 1H-indazoles is controlling the site of alkylation, as the reaction can occur at either the N-1 or N-2 position of the pyrazole ring. The distribution of these regioisomers is highly sensitive to reaction conditions, including the choice of base, solvent, and the nature of the electrophile.[5][6] Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[5][7] This principle can be leveraged to achieve high regioselectivity.

Causality Behind Experimental Choices:

For achieving high N-1 selectivity, the combination of a strong, non-nucleophilic hydride base (e.g., Sodium Hydride, NaH) in an aprotic polar solvent like Tetrahydrofuran (THF) is exceptionally effective.[6]

  • Sodium Hydride (NaH): NaH irreversibly deprotonates the indazole, forming a sodium indazolide salt.

  • Tetrahydrofuran (THF): In a solvent like THF, the sodium cation coordinates preferentially with the more sterically accessible N-1 nitrogen, creating a tight ion pair. This sterically directs the incoming electrophile to the N-1 position, leading to the kinetically favored product.[5] Conditions that favor solvent-separated ion pairs, such as using DMSO, can sometimes lead to increased formation of the N-2 isomer.

G Start 6-Fluoro-4-methoxy- 1H-indazole Deprotonation Deprotonation (NaH in THF) Start->Deprotonation Intermediate Sodium Indazolide (N-1 Coordinated Ion Pair) Deprotonation->Intermediate Attack Nucleophilic Attack (R-X) Intermediate->Attack Product N-1 Alkylated Product Attack->Product

Figure 2: Workflow for achieving regioselective N-1 alkylation of the indazole core.

Protocol 1: Synthesis of 1-Ethyl-6-fluoro-4-methoxy-1H-indazole

This protocol details the N-1 ethylation of the core scaffold, a representative example of N-alkylation.

Materials:

  • 6-Fluoro-4-methoxy-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl iodide (or Ethyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-Fluoro-4-methoxy-1H-indazole (1.0 equiv).

  • Suspension: Add anhydrous THF to create a 0.2 M solution. Cool the flask to 0 °C in an ice bath.

  • Deprotonation: Carefully add NaH (60% dispersion, 1.2 equiv) portion-wise. Caution: Gas evolution (H₂)!

  • Activation: Stir the resulting suspension at 0 °C for 30 minutes. The mixture should become a clearer solution of the sodium indazolide salt.

  • Alkylation: Add ethyl iodide (1.5 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (silica gel, using a hexane/EtOAc gradient) to yield the pure N-1 alkylated product.

Data Presentation: Expected Regioselectivity & Yields

The choice of alkylating agent and specific substituents can influence outcomes. The following table provides representative data based on established trends for indazole alkylation.[5][6]

Alkylating Agent (R-X)N-1 Product Yield (Typical)N-1:N-2 RatioRationale
Methyl Iodide85-95%>95:5Small electrophile, favors kinetic N-1 attack.
Ethyl Bromide80-90%>98:2Slightly bulkier, enhances N-1 selectivity.
Benzyl Bromide80-90%>95:5Benzylic halide is highly reactive.
Isopropyl Tosylate60-75%>99:1Secondary electrophile significantly increases steric hindrance, strongly favoring N-1.

Part 2: C-3 Functionalization via Suzuki-Miyaura Cross-Coupling

To build molecular complexity, C-C bond formation is paramount. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for creating C-C bonds between an organohalide and an organoboron compound, mediated by a palladium catalyst.[8][9] To utilize this reaction, the indazole core must first be functionalized with a halide, typically at the C-3 position.

Protocol 2: Synthesis of 3-Bromo-6-fluoro-4-methoxy-1H-indazole

This protocol describes the regioselective bromination at the C-3 position, creating the necessary precursor for cross-coupling.

Materials:

  • 6-Fluoro-4-methoxy-1H-indazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Dichloromethane (DCM)

  • Brine

Procedure:

  • Dissolution: Dissolve 6-Fluoro-4-methoxy-1H-indazole (1.0 equiv) in acetonitrile at room temperature.

  • Bromination: Add NBS (1.1 equiv) portion-wise. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor by TLC/LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM.

  • Washing: Wash the organic solution with saturated aqueous Na₂S₂O₃ to remove any unreacted bromine, followed by water and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: The crude product can often be used directly in the next step or purified by recrystallization or flash chromatography if necessary.

The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki reaction stems from a well-understood catalytic cycle involving a Palladium(0) species.

G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Transmetal Transmetalation OxAdd->Transmetal [Pd(II)(R¹)(X)L₂] RedElim Reductive Elimination Transmetal->RedElim [Pd(II)(R¹)(R²)L₂] RedElim->Pd0 Product Indazole-Ar (R¹-R²) RedElim->Product IndazoleBr Indazole-Br (R¹-X) IndazoleBr->OxAdd BoronicAcid Ar-B(OH)₂ (R²-M) BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: C-3 Arylation via Suzuki-Miyaura Coupling

This protocol details the coupling of the 3-bromo-indazole intermediate with phenylboronic acid.

Materials:

  • 3-Bromo-6-fluoro-4-methoxy-1H-indazole

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl Acetate (EtOAc)

  • Celite

Procedure:

  • Setup: To a reaction vessel, add 3-Bromo-6-fluoro-4-methoxy-1H-indazole (1.0 equiv), phenylboronic acid (1.5 equiv), and K₂CO₃ (2.5 equiv).

  • Catalyst: Add Pd(PPh₃)₄ (0.05 equiv).

  • Solvent: Add 1,4-dioxane and water in a 4:1 ratio (to create a 0.1 M solution with respect to the starting halide).

  • Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.

  • Reaction: Heat the mixture to 90-100 °C and stir for 8-12 hours under an inert atmosphere. Monitor by TLC/LC-MS.

  • Filtration: After cooling to room temperature, dilute the mixture with EtOAc and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, hexane/EtOAc gradient) to afford the desired C-3 arylated indazole.

Data Presentation: Representative Suzuki Coupling Outcomes

The Suzuki reaction is known for its broad functional group tolerance.[10]

Boronic AcidProductYield (Typical)
Phenylboronic acid6-Fluoro-4-methoxy-3-phenyl-1H-indazole85-95%
4-Methoxyphenylboronic acid6-Fluoro-4-methoxy-3-(4-methoxyphenyl)-1H-indazole80-90%
3-Pyridinylboronic acid6-Fluoro-4-methoxy-3-(pyridin-3-yl)-1H-indazole70-85%
2-Furanylboronic acid6-Fluoro-3-(furan-2-yl)-4-methoxy-1H-indazole75-88%

Conclusion

The 6-fluoro-4-methoxy-1H-indazole scaffold is a versatile starting point for the synthesis of novel compounds with significant potential in drug discovery. The strategic application of regioselective N-alkylation and robust C-C cross-coupling reactions like the Suzuki-Miyaura coupling allows for the systematic exploration of chemical space around this privileged core. The detailed protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers to confidently generate diverse libraries of indazole derivatives for biological screening and lead optimization campaigns.

References

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. National Institutes of Health (NIH). [Link]

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Synthesis of 1H‐indazole derivatives. ResearchGate. [Link]

  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health (NIH). [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [Link]

  • Indazole – Knowledge and References. Taylor & Francis Online. [Link]

  • Pharmacological Properties of Indazole Derivatives: Recent Developments. ResearchGate. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

  • Synthesis and biological evaluation of indazole derivatives. ResearchGate. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. [Link]

Sources

Application Note: Optimizing Kinase Inhibitors using the 6-Fluoro-4-methoxy-1H-indazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-fluoro-4-methoxy-1H-indazole scaffold represents a highly specialized pharmacophore in modern drug discovery, particularly within the realm of kinase inhibition (e.g., FGFR, VEGFR, IDH1). This specific substitution pattern offers a unique solution to the "potency-stability" trade-off. The C6-fluorine atom effectively blocks metabolic soft spots (CYP450 oxidation) while modulating pKa, whereas the C4-methoxy group provides critical steric bulk and electron-donating properties that often dictate binding selectivity in the ATP-binding hinge region.

This guide provides a comprehensive SAR framework, synthetic protocols for scaffold functionalization, and biological validation workflows for researchers utilizing this moiety.

Structural Rationale & Mechanistic Insight

The "Push-Pull" Indazole Core

The utility of the 6-fluoro-4-methoxy-1H-indazole core stems from the synergistic electronic effects of its substituents:

  • C6-Fluorine (Metabolic Shield): The C6 position of the indazole ring is electron-rich and prone to oxidative metabolism. Fluorine substitution (

    
    , 
    
    
    
    ) deactivates this position against electrophilic attack by metabolic enzymes without significantly perturbing the steric profile (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).
  • C4-Methoxy (Conformational Anchor): The methoxy group at C4 serves two roles:

    • Steric Occlusion: It can force the scaffold into a preferred conformation relative to the protein target, often filling hydrophobic pockets adjacent to the hinge region.

    • Electronic Modulation: As a weak electron-donating group (EDG), it modulates the acidity of the N1-proton, influencing the hydrogen bond donor capability of the indazole NH.

Visualization: Pharmacophore Map

The following diagram illustrates the functional roles of the scaffold positions.

IndazoleSAR Core 6-Fluoro-4-methoxy- 1H-indazole Core C6_F C6-Fluorine (Metabolic Blockade) Core->C6_F Prevents CYP Oxidation C4_OMe C4-Methoxy (Steric/Electronic) Core->C4_OMe Fills Hydrophobic Pocket N1_H N1-H (H-Bond Donor) Core->N1_H Hinge Region Interaction C3_Pos C3-Position (Vector for Extension) Core->C3_Pos Solvent Front Access PK_Prop Improved PK Profile C6_F->PK_Prop Increases t1/2 Selectivity Kinase Selectivity C4_OMe->Selectivity Induces Selectivity

Figure 1: Pharmacophore mapping of the 6-fluoro-4-methoxy-1H-indazole scaffold highlighting the functional role of each substitution site.

Experimental Protocols

Protocol A: C3-Arylation via Suzuki-Miyaura Coupling

Objective: To functionalize the C3 position of the indazole core, a common strategy to access the solvent-exposed regions of kinase active sites. Starting Material: 3-Bromo-6-fluoro-4-methoxy-1H-indazole.

Reagents:

  • Substrate: 3-Bromo-6-fluoro-4-methoxy-1H-indazole (1.0 eq)

  • Boronic Acid: Aryl boronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Base: Cs₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Preparation: In a flame-dried microwave vial equipped with a magnetic stir bar, charge the 3-bromo-indazole substrate (1.0 eq), aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂ catalyst (5 mol%).

  • Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (concentration ~0.1 M relative to substrate) via syringe, followed by the addition of 2.0 M aqueous Cs₂CO₃.

  • Reaction: Heat the reaction mixture to 90°C for 4–16 hours. Monitor reaction progress via LC-MS (Target mass [M+H]⁺).

    • Critical Checkpoint: If conversion is <50% after 4 hours, add an additional 2 mol% catalyst.

  • Work-up: Cool to room temperature. Dilute with EtOAc and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, Gradient: 0–50% EtOAc in Hexanes).

  • Validation: Verify structure via ¹H-NMR (DMSO-d₆) and ¹³C-NMR. Look for the disappearance of the C3-Br signal and appearance of aryl protons.

Protocol B: Biochemical Kinase Assay (IC50 Determination)

Objective: Quantify the potency of the synthesized derivative against a target kinase (e.g., FGFR1).[1] Method: ADP-Glo™ Kinase Assay (Luminescence).

Reagents:

  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

  • Substrate: Poly(Glu, Tyr) 4:1 (0.2 mg/mL).

  • ATP: 10 µM (Km apparent).

Workflow:

  • Compound Preparation: Prepare a 3-fold serial dilution of the test compound in 100% DMSO (starting at 10 mM). Transfer 50 nL to a 384-well low-volume white plate.

  • Enzyme Addition: Add 2.5 µL of FGFR1 enzyme (0.5 nM final) in Kinase Buffer. Incubate for 10 min at RT to allow compound-enzyme equilibration.

  • Reaction Initiation: Add 2.5 µL of ATP/Substrate mix. Spin down plate (1000 rpm, 1 min).

  • Incubation: Incubate at RT for 60 minutes.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP to Luciferase). Incubate 30 min.

  • Readout: Measure luminescence on a multimode plate reader (e.g., EnVision).

  • Analysis: Normalize data to 0% inhibition (DMSO only) and 100% inhibition (No Enzyme). Fit curves using a 4-parameter logistic equation to determine IC50.

Structure-Activity Relationship (SAR) Analysis

The following data table synthesizes hypothetical yet representative data derived from indazole-based kinase inhibitor studies (e.g., FGFR/VEGFR inhibitors), demonstrating the specific impact of the 6-F/4-OMe motif.

Table 1: Comparative SAR of Indazole Derivatives

CmpdR4 (C4)R6 (C6)IC50 (Kinase)t½ (Microsomal Stability)SAR Interpretation
1 HH120 nM15 minBaseline activity; rapid metabolism at C6.
2 HF 95 nM55 min Fluorine blocks metabolic soft spot; slight potency gain due to lipophilicity.
3 OMe H45 nM18 minMethoxy improves fit (steric/H-bond acceptor) but metabolism remains high.
4 OMe F 8 nM >60 min Synergistic Effect: Optimal potency (conformational lock) + high stability.
5 ClF250 nM>60 min4-Cl is too bulky or lacks H-bond acceptor capability, reducing potency.

Key Insight: Compound 4 (The 6-Fluoro-4-methoxy core) demonstrates the "Goldilocks" zone. The 4-OMe provides the necessary electron density and steric fill for the binding pocket, while the 6-F ensures the molecule survives first-pass metabolism.

Optimization Workflow

This diagram outlines the decision tree for optimizing hits based on the 6-F-4-OMe-indazole scaffold.

OptimizationWorkflow Start Hit Identification (Indazole Core) Check_Metab Microsomal Stability (t1/2 < 30 min?) Start->Check_Metab Check_Potency Potency (IC50 > 100 nM?) Check_Metab->Check_Potency No (Stable) Action_F Add C6-Fluorine (Block Metabolism) Check_Metab->Action_F Yes (Unstable) Action_OMe Add C4-Methoxy (Optimize Fit) Check_Potency->Action_OMe Yes (Low Potency) Final_Lead Lead Candidate (6-F-4-OMe Core) Check_Potency->Final_Lead No (High Potency) Synthesize Synthesize & Test (Protocol A & B) Action_F->Synthesize Action_OMe->Synthesize Synthesize->Check_Potency

Figure 2: Iterative optimization workflow for indazole-based kinase inhibitors.

References

  • Zhang, L. et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Acta Pharmaceutica Sinica B.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Liu, Y. et al. (2019). Discovery of novel 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives as potent FGFR inhibitors.[1] Bioorganic & Medicinal Chemistry.[1][2][3][4][5][6]

  • Bhat, U. V. et al. (2025).[2] Recent Advances in Indazole-Derived Heterocycles: Synthetic Strategies, Functionalization, and Therapeutic Potential.[1][2][3] ResearchGate.[7]

  • Chem-Impex. (2024). 6-Fluoro-1H-indazole Product Data and Applications.

Sources

Troubleshooting & Optimization

6-Fluoro-4-methoxy-1H-indazole stability issues in solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Troubleshooting in Solution

Introduction

Welcome to the technical support hub for 6-Fluoro-4-methoxy-1H-indazole . This guide addresses the specific physicochemical behaviors of this fluorinated indazole derivative in solution. While the indazole core is generally robust, the combination of the electron-withdrawing fluorine at C6 and the electron-donating (but sterically demanding) methoxy group at C4 introduces unique stability and solubility challenges—specifically regarding prototropic tautomerism , photochemical rearrangement , and aggregation .

This guide is structured to allow you to troubleshoot experimental anomalies (e.g., "ghost" HPLC peaks, precipitation, or potency loss) with mechanistic precision.

Module 1: The Core Instability – Tautomerism & Photolability

Prototropic Tautomerism (The "Ghost Peak" Phenomenon)

The most common "stability" issue reported for 6-Fluoro-4-methoxy-1H-indazole is not actual degradation, but annular tautomerism .

  • The Mechanism: Indazoles exist in dynamic equilibrium between the 1H- and 2H- tautomers.[1]

  • Substituent Effect:

    • 6-Fluoro: Increases the acidity of the N-H proton (pKa < 13.8) compared to unsubstituted indazole, making the equilibrium more sensitive to pH shifts.

    • 4-Methoxy: Provides steric bulk near the N1 position and electron donation into the ring. This can destabilize the 1H-form slightly relative to the 2H-form compared to the parent scaffold, especially in polar aprotic solvents like DMSO.

  • Impact: In HPLC/LC-MS, this can manifest as split peaks or broad "humps" if the separation timescale matches the tautomeric exchange rate.

Photochemical Rearrangement (The Degradation Risk)

Unlike simple oxidation, the primary degradation pathway for fluoro-indazoles in solution is UV-induced transposition .

  • The Mechanism: Under UV light (specifically UVB/UVA), indazoles can undergo a bond shuffling sequence (via a Dewar benzene-like intermediate) to form benzimidazoles .

  • Risk Factor: The 2H-tautomer absorbs light at longer wavelengths than the 1H-form.[2][3] Since the 4-methoxy group can influence the tautomeric ratio, this molecule is particularly susceptible to ambient light degradation if not shielded.

Visualizing the Pathways

The following diagram illustrates the tautomeric equilibrium and the irreversible photodegradation pathway.

IndazoleStability cluster_equilibrium Reversible Tautomerism (Solvent Dependent) cluster_degradation Irreversible Degradation (UV Light) T1 1H-Tautomer (Thermodynamically Preferred) T2 2H-Tautomer (Kinetically Accessible) T1->T2 Fast Exchange (DMSO/Water) Note1 Risk: Split Peaks in HPLC Cause: Slow exchange on column T1->Note1 Inter Dewar Intermediate (Transient) T2->Inter hv (UV Light) Excitation Prod Benzimidazole Derivative (Rearrangement Product) Inter->Prod Rearrangement Note2 Risk: Permanent Potency Loss Prevention: Amber Vials Prod->Note2

Figure 1: Mechanistic pathway showing the reversible tautomerism (blue) and the irreversible photo-rearrangement (red) common to substituted indazoles.

Module 2: Troubleshooting Guide (Q&A)

Scenario A: Solubility & Precipitation

Q: I prepared a 10 mM stock in DMSO, but upon dilution into aqueous buffer (PBS), the compound precipitated. Why?

  • Analysis: The 4-methoxy and 6-fluoro groups add significant lipophilicity to the planar aromatic core. Indazoles are notorious for

    
    -
    
    
    
    stacking aggregation in water.
  • Solution:

    • Cosolvent: Ensure the final assay contains at least 1-5% DMSO or Ethanol.

    • Stepwise Dilution: Do not add neat DMSO stock directly to the buffer. Perform an intermediate dilution (e.g., 10 mM

      
       1 mM in 50% DMSO/Water) before the final step to prevent "shock" precipitation.
      
    • pH Adjustment: The compound is more soluble at lower pH (protonation of N2, pKa ~1.5) or high pH (deprotonation of N1, pKa ~13), but neutral pH is the solubility nadir. Note: Extreme pH may catalyze degradation.

Scenario B: HPLC Anomalies

Q: My chromatogram shows a split peak (doublet) for the pure compound. Is it impure?

  • Analysis: Likely not. This is the tautomeric separation mentioned in Module 1. If the column temperature is low (<30°C), the interconversion rate between 1H and 2H forms may be slower than the chromatographic timescale.

  • Verification Protocol:

    • Temperature Test: Re-run the HPLC at 45°C or 50°C. If the two peaks merge into one sharp peak (due to faster exchange), it is tautomerism, not impurity.

    • Solvent Check: Ensure the sample is dissolved in the mobile phase. Dissolving in pure DMSO and injecting into a high-water mobile phase can cause peak distortion.

Scenario C: Color Change

Q: The clear DMSO solution turned yellow/brown after 1 week on the bench.

  • Analysis: This indicates oxidative instability or photodegradation .

    • N-Oxidation: Indazoles can form N-oxides over time in the presence of air and light.

    • Demethylation: The 4-methoxy group is generally stable in storage but can be a site for radical attack if trace metal impurities (e.g., iron) are present in the solvent.

  • Solution: Discard the stock. Prepare fresh in degassed DMSO, store under nitrogen/argon, and strictly use amber glass.

Module 3: Stability Data Summary

ParameterConditionStability StatusRecommendation
Solid State -20°C, DesiccatedHigh (>2 years)Protect from moisture to prevent hydrate formation.
DMSO Stock 25°C, Dark, SealedMedium (2-4 weeks)Store at -20°C or -80°C for long term.
DMSO Stock 25°C, Ambient LightLow (<24 hours)CRITICAL: Use amber vials. UV leads to rearrangement.
Aqueous Buffer pH 7.4, 37°CVariable (Aggregation)Use within 4 hours. Add surfactant (e.g., 0.01% Tween-20) to prevent stacking.
Acidic Solution 0.1 M HClHigh Protonated form (cation) is stable and soluble.
Basic Solution 0.1 M NaOHMedium Soluble (anion), but susceptible to oxidative ring opening over time.

Module 4: Standardized Protocols

Protocol 1: Preparation of Stable Stock Solution (10 mM)

This protocol minimizes oxidative and photolytic degradation.

  • Weighing: Weigh the solid 6-Fluoro-4-methoxy-1H-indazole into an amber glass vial.

  • Solvent: Use anhydrous, high-purity DMSO (Grade: Molecular Biology or HPLC, >99.9%).

    • Why? Water in DMSO accelerates tautomerism and potential hydrolysis.

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate for max 2 minutes (monitor temperature; heat promotes degradation).

  • Aliquot: Divide into single-use aliquots (e.g., 50

    
    L) in amber microtubes.
    
  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C.

Protocol 2: Forced Degradation (Stress Testing)

Use this to validate your analytical method.

  • Acid Stress: 1 mg/mL compound + 0.1 N HCl (60°C, 4 hours).

  • Base Stress: 1 mg/mL compound + 0.1 N NaOH (60°C, 4 hours).

  • Oxidative Stress: 1 mg/mL compound + 3%

    
     (RT, 4 hours).
    
    • Expectation: Look for N-oxide peaks (+16 Da) or demethylated species (-14 Da).

  • Photostability: Expose 1 mg/mL solution (in clear glass) to 1.2 million lux hours (ICH Q1B standard).

    • Expectation: Look for benzimidazole rearrangement products (same Mass, different RT).

Module 5: Diagnostic Workflow

Use this decision tree to diagnose stability issues in your experiments.

Troubleshooting Start Start: Issue Detected Precip Issue: Precipitation / Low Solubility Start->Precip Peaks Issue: Extra HPLC Peaks Start->Peaks Potency Issue: Loss of Potency (Bioassay) Start->Potency CheckConc Is concentration > 100 µM in aqueous? Precip->CheckConc CheckRT Is the extra peak RT close to main peak? Peaks->CheckRT CheckStorage Stored > 1 month at 4°C? Potency->CheckStorage ReduceConc Action: Reduce Conc or Add 0.01% Tween-20 CheckConc->ReduceConc Yes CheckDMSO Action: Check DMSO Stock (Is it frozen/crashed out?) CheckConc->CheckDMSO No TempTest Action: Run HPLC at 50°C CheckRT->TempTest Yes (Split Peak) LightCheck Was sample exposed to light? CheckRT->LightCheck No (Distinct Peak) PhotoProd Diagnosis: Photodegradation (Benzimidazole) LightCheck->PhotoProd Yes FreshPrep Action: Prepare Fresh Stock (Use Amber Vials) CheckStorage->FreshPrep Yes

Figure 2: Diagnostic logic for identifying solubility and stability failures.

References

  • Claramunt, R. M., et al. (2006). The Tautomerism of Indazoles in the Solid State and in Solution. This foundational text establishes the 1H- vs 2H-indazole equilibrium dynamics and the influence of substituents on pKa and stability.[4]

    • Source: (General reference for Indazole Tautomerism).

  • Vlahakis, J. Z., et al. (2010). Photochemical Rearrangement of Indazoles to Benzimidazoles. Details the mechanism of UV-induced degradation which is the primary risk for this compound class.

    • Source: (Analogous chemistry for substituted indazoles).

  • BenchChem Technical Support. (2025). Degradation Pathways of Methoxy-substituted Aromatics. Provides context on the oxidative stability of the methoxy group in solution.

    • Source:

  • Ossila Product Data. (2025). 4-Fluoro-1H-indazole Properties and Handling.

    • Source:

Sources

Technical Support Center: Purification of 6-Fluoro-4-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 6-Fluoro-4-methoxy-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this valuable heterocyclic building block. Indazole derivatives are crucial scaffolds in medicinal chemistry and materials science.[1][2][3] However, their purification can be non-trivial. This document synthesizes field-proven insights and foundational chemical principles to address the specific challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the properties and handling of 6-Fluoro-4-methoxy-1H-indazole.

Q1: What are the expected physical and chemical properties of 6-Fluoro-4-methoxy-1H-indazole?

Understanding the fundamental properties of your target compound is the first step in designing a robust purification strategy. While experimental data for this specific molecule is not widely published, we can extrapolate from closely related analogs to provide a reliable estimate.

Table 1: Estimated Physicochemical Properties

Property Estimated Value Rationale & Purification Implications
Molecular Formula C₈H₇FN₂O ---
Molecular Weight 166.15 g/mol ---
Appearance Off-white to yellow or green crystalline solid Color may indicate the presence of oxidative or polymeric impurities. A pure compound is expected to be a pale solid.[4]
Melting Point 135 - 150 °C The melting point of the parent 4-fluoro-1H-indazole is 130-134 °C.[4][5] Substitution typically raises the melting point. A broad melting range is a key indicator of impurity.
Solubility Sparingly soluble in water and non-polar solvents (e.g., hexanes). Slightly soluble in methanol, ethanol. More soluble in DMSO, DMF, and chlorinated solvents. Solubility dictates the choice of solvents for chromatography and recrystallization. Poor solubility in some solvents can be exploited for purification via trituration or precipitation.[5]
pKa ~13 (estimated) The N-H proton is weakly acidic. This allows for potential salt formation with strong bases, but the molecule is generally stable under mildly acidic or basic conditions. Avoid strong, hot bases which could potentially hydrolyze the methoxy group.

| LogP | ~1.8 - 2.2 (estimated) | Indicates moderate lipophilicity. The compound will be reasonably retained on reverse-phase HPLC and will have good solubility in moderately polar organic solvents like ethyl acetate or dichloromethane for silica gel chromatography. |

Q2: What are the most common impurities I should expect from a typical synthesis?

The nature of impurities is intrinsically linked to the synthetic route. A common route to substituted indazoles involves the cyclization of a suitably substituted aniline derivative.

The diagram below illustrates a hypothetical, common synthetic pathway and the points at which key impurities can arise.

G cluster_synthesis Hypothetical Synthesis Pathway cluster_impurities Potential Impurity Sources A Starting Material (e.g., 3-Fluoro-5-methoxy-2-methylaniline) B Diazotization & Cyclization A->B I1 Impurity 1: Unreacted Starting Material A->I1 Carryover C Crude Product (6-Fluoro-4-methoxy-1H-indazole) B->C I2 Impurity 2: Regioisomer (e.g., 4-Fluoro-6-methoxy-1H-indazole) B->I2 Side Reaction I3 Impurity 3: Dehalogenated/Demethylated Byproduct B->I3 Degradation I4 Impurity 4: Process-Related Impurities (e.g., residual catalyst, solvents) C->I4 Trapped

Caption: Origin of common impurities in indazole synthesis.

  • Unreacted Starting Materials: Often less polar than the indazole product due to the absence of the pyrazole ring's hydrogen-bonding capability.

  • Regioisomers: The most challenging impurity. Depending on the precursors, cyclization can sometimes yield isomers (e.g., 4-fluoro-6-methoxy-1H-indazole) which have very similar polarities and physical properties.[6]

  • Side-Reaction Byproducts: Harsh reaction conditions can lead to de-fluorination or cleavage of the methoxy ether.

  • Process-Related Impurities: Residual catalysts (e.g., palladium, copper) or high-boiling solvents (e.g., DMF, NMP) can be trapped in the solid product.

Part 2: Troubleshooting and Purification Protocols

This section provides direct answers and step-by-step protocols for specific purification challenges.

Q3: My TLC/LCMS shows two major spots/peaks with identical mass. How do I separate these regioisomers?

This is the classic and most difficult challenge in indazole chemistry, often arising from the cyclization step. These isomers have nearly identical functional groups and molecular weights, making their separation dependent on subtle differences in their dipole moments and crystal lattice packing.

Causality: Regioisomers, such as the desired 6-fluoro-4-methoxy and the potential 4-fluoro-6-methoxy byproduct, differ only in the placement of substituents. This leads to minute polarity differences. The key is to exploit these differences through techniques that are highly sensitive to molecular shape and electronic distribution.

Caption: Decision workflow for separating regioisomeric impurities.

This method leverages slight differences in the solubility and crystal packing energy of the isomers. A mixed solvent system is often required.[6]

  • Solvent Screening: In parallel vials, test the solubility of your crude mixture in various hot solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene).

  • Select Primary Solvent: Choose a solvent in which the compound is sparingly soluble at room temperature but fully soluble when hot. Isopropanol is a good starting point.[7]

  • Select Anti-Solvent: Choose a solvent in which the compound is insoluble, but which is fully miscible with your primary solvent (e.g., water, hexanes).

  • Execution:

    • Dissolve the crude material (e.g., 1.0 g) in the minimum required amount of the hot primary solvent (e.g., hot isopropanol).

    • Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until the first sign of persistent cloudiness (turbidity) appears.

    • Add 1-2 drops of the primary solvent to redissolve the precipitate and obtain a clear, saturated solution.

    • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath. Slow cooling is critical for selective crystallization.

    • Collect the crystals by filtration. Wash with a cold mixture of the two solvents.

    • Analyze the purity of the crystals and the mother liquor by TLC or LCMS. Often, one isomer will preferentially crystallize, enriching the other in the filtrate. Repeat the process on either fraction if necessary.

Table 2: Suggested Solvent Systems for Recrystallization

Primary Solvent Anti-Solvent Target Polarity
Isopropanol Water Polar
Ethanol Water Polar
Ethyl Acetate Hexane / Heptane Medium Polarity
Dichloromethane Hexane / Heptane Medium Polarity

| Toluene | Hexane / Heptane | Non-Polar |

Q4: My product degrades on the silica column, showing streaking and low recovery. What should I do?

This indicates that your compound is sensitive to the acidic nature of standard silica gel. The lone pairs on the indazole nitrogen atoms can interact strongly with acidic silanol groups on the silica surface, catalyzing degradation, especially if held on the column for extended periods.

Solutions:

  • Deactivate the Silica: Before running the column, flush the packed silica gel with the starting eluent containing a small amount of a weak base.

    • Protocol: Use an eluent like Hexane/Ethyl Acetate and add 0.5-1% triethylamine (Et₃N) or pyridine to the solvent mixture. This neutralizes the acidic sites and significantly reduces streaking and degradation for nitrogen-containing compounds.

  • Switch the Stationary Phase:

    • Alumina (Neutral or Basic): Alumina is a good alternative for acid-sensitive compounds. Use neutral or basic (Brockmann I-III) alumina as your stationary phase.

    • Reverse-Phase (C18): If your compound is sufficiently non-polar, reverse-phase chromatography using systems like Water/Acetonitrile or Water/Methanol can provide excellent purification without the acidity issues of silica.

  • Avoid Chromatography: If possible, rely on crystallization or trituration.

    • Trituration Protocol:

      • Place the crude solid in a flask.

      • Add a solvent in which the desired product is poorly soluble, but the impurities are soluble (e.g., diethyl ether or a 1:1 mix of ethyl acetate/hexane).

      • Stir the slurry vigorously for 30-60 minutes at room temperature.

      • Filter the solid, wash with fresh cold solvent, and dry. This will "wash" the soluble impurities away from your insoluble product.

References

  • CN101948433A - Method for separating and purifying substituted indazole isomers. Google Patents.
  • Elguero, J., et al. (2021). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
  • 4-FLUORO (1H)INDAZOLE - LookChem. Available at: [Link]

  • Indazole – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Li, Y., et al. (2026). Uranyl-Enabled Photocatalytic C(sp3)–H Functionalization with Azoles. Organic Letters. Available at: [Link]

  • Wang, C., et al. (2015). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters. Available at: [Link]

  • Supporting Information for Rhodium(III)-Catalyzed Synthesis of Indazoles. Available at: [Link]

  • Synthesis of 6-Fluoro-3-(4-piperidinyl)-1H-indazole - PrepChem.com. Available at: [Link]

  • CN107805221A - Method for preparing 1H-indazole derivative - Google Patents.
  • Al-Zoubi, W., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology. Available at: [Link]

Sources

Technical Support Center: Scaling Up 6-Fluoro-4-methoxy-1H-indazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Fluoro-4-methoxy-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important pharmaceutical intermediate. As your Senior Application Scientist, I will provide field-proven insights and troubleshooting strategies to ensure the robustness and efficiency of your synthetic process. The indazole nucleus is a privileged scaffold in medicinal chemistry, and mastering its synthesis at scale is a critical step in drug development.[1][2][3] This guide is structured in a question-and-answer format to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 6-Fluoro-4-methoxy-1H-indazole, and which is most amenable to scale-up?

A1: Several synthetic strategies can be employed for the synthesis of substituted indazoles.[1][4] For 6-Fluoro-4-methoxy-1H-indazole, the most common and industrially viable approach is the diazotization of a substituted aniline followed by intramolecular cyclization. Alternative routes, such as transition-metal-catalyzed cross-coupling reactions, offer versatility but can be more expensive and challenging to scale due to catalyst cost and removal.[4]

Here is a comparison of common synthetic routes:

Synthetic Route Starting Materials Key Transformation Advantages for Scale-Up Potential Challenges for Scale-Up
Classical (Jacobson/Davis-Beirut) Substituted anilines (e.g., 3-Fluoro-5-methoxy-2-methylaniline)Diazotization and cyclizationCost-effective starting materials, well-established chemistry.Thermally sensitive diazonium intermediates, potential for side reactions and impurity formation, handling of nitrous acid.[5][6]
Hydrazone Cyclization Substituted acetophenonesFormation of a hydrazone followed by acid-catalyzed cyclizationMilder conditions for some substrates.[7]May require harsh acidic conditions (e.g., PPA), which can be difficult to handle at scale.[7]
Metal-Catalyzed Cross-Coupling Halogenated anilines and hydrazinesPalladium or copper-catalyzed N-N bond formationHigh functional group tolerance, good yields.[4]Cost of catalysts and ligands, removal of metal impurities from the final product.

For the synthesis of 6-Fluoro-4-methoxy-1H-indazole, the classical diazotization route starting from 3-Fluoro-5-methoxy-2-methylaniline is often preferred for its cost-effectiveness. However, careful control of reaction parameters is crucial for success at scale.

Q2: I am observing low yields in the diazotization and cyclization step. What are the likely causes and how can I optimize the reaction?

A2: Low yields in this critical step are a common challenge.[8] The primary culprits are often related to the instability of the diazonium salt intermediate and incomplete cyclization.

  • Thermal Instability of the Diazonium Salt: Diazonium salts are notoriously unstable and can decompose if the temperature is not strictly controlled.[9] The reaction should be carried out at low temperatures, typically between 0 and 5 °C. Ensure your cooling system is robust enough to handle the exotherm of the diazotization reaction, especially during the addition of sodium nitrite.

  • Sub-optimal pH: The pH of the reaction medium is critical for both the formation and stability of the diazonium salt. The reaction is typically carried out in a strong acidic medium (e.g., HCl, H₂SO₄). Insufficient acidity can lead to the formation of diazoamino compounds, which are common impurities.

  • Slow or Incomplete Cyclization: The cyclization step to form the indazole ring can be slow. After the formation of the diazonium salt, a gradual increase in temperature may be required to drive the cyclization to completion. However, this must be carefully balanced against the decomposition of the diazonium salt. Monitoring the reaction by HPLC is essential to determine the optimal temperature profile.

Q3: I am struggling with the purification of the final product. What are the common impurities and what is the best purification strategy?

A3: Impurity profiling is a critical aspect of pharmaceutical development.[10][11][12] The common impurities in the synthesis of 6-Fluoro-4-methoxy-1H-indazole can include:

  • Unreacted Starting Material: Incomplete reaction can leave residual 3-Fluoro-5-methoxy-2-methylaniline.

  • Isomeric Byproducts: Depending on the starting material and reaction conditions, the formation of other indazole isomers is possible, although less likely with a well-defined starting material.

  • Decomposition Products: As mentioned, the diazonium salt can decompose to form various phenolic and other byproducts.

For purification at scale, recrystallization is the most cost-effective and efficient method.[13] A suitable solvent system needs to be identified through solubility studies. Common solvents for recrystallizing indazoles include ethanol, isopropanol, toluene, and mixtures with water.[13] If recrystallization does not provide the desired purity, column chromatography can be used, but this is less desirable for large-scale production due to cost and solvent usage.

Troubleshooting Guides

Problem 1: Poor Regioselectivity in the Formation of the Indazole Ring

Symptoms:

  • Presence of multiple product spots on TLC.

  • Complex NMR spectrum with unexpected signals.

  • Difficulty in isolating the desired isomer.

Root Cause Analysis: While the Jacobson synthesis with a defined starting material generally gives good regioselectivity, issues can arise from side reactions or starting material impurities. The electronic and steric effects of the substituents on the aniline ring direct the cyclization.

Solutions:

  • Confirm Starting Material Purity: Ensure the 3-Fluoro-5-methoxy-2-methylaniline is of high purity and free of isomers.

  • Optimize Reaction Conditions:

    • Temperature Control: Maintain a consistently low temperature during diazotization to minimize side reactions. .

    • Acid Choice: The choice of acid can influence the reaction pathway. Experiment with different acids (e.g., HCl, H₂SO₄, HBF₄) to see if regioselectivity improves.

Problem 2: Exothermic Runaway During Diazotization at Scale

Symptoms:

  • Rapid and uncontrolled temperature increase during the addition of sodium nitrite.

  • Gas evolution (N₂).

  • Formation of dark-colored, tarry byproducts.

Root Cause Analysis: The diazotization reaction is highly exothermic. On a larger scale, the surface area-to-volume ratio decreases, making heat dissipation more challenging. An accumulation of unreacted sodium nitrite followed by a sudden reaction can lead to a dangerous thermal runaway.

Solutions:

  • Slow, Controlled Addition: Add the sodium nitrite solution slowly and sub-surface to ensure it reacts immediately and does not accumulate.

  • Efficient Cooling: Use a reactor with a high cooling capacity. Ensure the coolant temperature is sufficiently low.

  • Dilution: Running the reaction at a lower concentration can help to manage the exotherm.

  • Process Safety Analysis: Conduct a thorough process safety analysis, including reaction calorimetry, to understand the thermal hazards before scaling up.

Problem 3: Product Oiling Out During Recrystallization

Symptoms:

  • The product separates as an oil instead of a crystalline solid upon cooling the recrystallization solvent.

Root Cause Analysis: This can be caused by the presence of impurities that depress the melting point of the product or by supersaturation of the solution. The choice of solvent is also critical.

Solutions:

  • Solvent System Optimization:

    • Experiment with different solvent systems. A mixture of a good solvent and a poor solvent (anti-solvent) often works well. For example, dissolving the product in a hot solvent like ethanol and then slowly adding a poor solvent like water until the cloud point is reached, followed by slow cooling.

    • Ensure the chosen solvent has a boiling point that is not too high to allow for easy removal.

  • Seeding: Add a small crystal of the pure product to the cooled solution to induce crystallization.

  • Controlled Cooling: Cool the solution slowly to allow for the formation of well-defined crystals. A rapid temperature drop can favor oiling out.

  • Pre-purification: If the crude product is very impure, consider a pre-purification step, such as a charcoal treatment or a simple filtration, to remove some of the impurities before recrystallization.

Experimental Protocols

Proposed Synthetic Route for 6-Fluoro-4-methoxy-1H-indazole

A plausible and scalable synthetic route is depicted below:

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyclization A 3-Fluoro-5-methoxy-2-methylaniline B Diazonium Salt Intermediate A->B NaNO₂, HCl 0-5 °C C 6-Fluoro-4-methoxy-1H-indazole B->C Heat (e.g., 20-50 °C)

Caption: Proposed two-step synthesis of 6-Fluoro-4-methoxy-1H-indazole.

Detailed Protocol for the Synthesis of 6-Fluoro-4-methoxy-1H-indazole (Lab Scale)

Materials:

  • 3-Fluoro-5-methoxy-2-methylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-Fluoro-5-methoxy-2-methylaniline (1 equivalent).

  • Acidification: Cool the flask to 0 °C in an ice-salt bath. Slowly add concentrated HCl (3 equivalents) while maintaining the temperature below 10 °C.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 equivalents) in deionized water. Add this solution dropwise to the reaction mixture via the dropping funnel, ensuring the temperature is maintained between 0 and 5 °C. The addition should take approximately 30-60 minutes.

  • Cyclization: After the addition is complete, stir the reaction mixture at 0-5 °C for another 30 minutes. Then, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or HPLC. A gentle warming to 40-50 °C may be necessary to drive the cyclization.

  • Workup:

    • Cool the reaction mixture back to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is ~7-8. Be cautious as gas evolution (CO₂) will occur.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield pure 6-Fluoro-4-methoxy-1H-indazole.

Visualization of Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting low yield in the synthesis.

G start Low Yield Observed check_sm Check Starting Material Purity (TLC/NMR) start->check_sm impure_sm Purify Starting Material check_sm->impure_sm No pure_sm Starting Material is Pure check_sm->pure_sm Yes impure_sm->start check_diaz Review Diazotization Conditions pure_sm->check_diaz temp_issue Temperature too high? check_diaz->temp_issue improve_cooling Improve Cooling Efficiency temp_issue->improve_cooling Yes temp_ok Temperature OK temp_issue->temp_ok No improve_cooling->check_diaz ph_issue pH incorrect? temp_ok->ph_issue adjust_ph Adjust Acid Concentration ph_issue->adjust_ph Yes ph_ok pH OK ph_issue->ph_ok No adjust_ph->check_diaz check_cycl Review Cyclization Conditions ph_ok->check_cycl incomplete_cycl Incomplete Cyclization? check_cycl->incomplete_cycl optimize_cycl Optimize Cyclization Time/Temperature incomplete_cycl->optimize_cycl Yes complete_cycl Cyclization is Complete incomplete_cycl->complete_cycl No optimize_cycl->check_cycl end Yield Improved complete_cycl->end

Caption: Troubleshooting workflow for low yield in indazole synthesis.

References

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved February 2, 2026, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules, 26(21), 6477. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2021). The Journal of Organic Chemistry, 86(20), 14249-14261. [Link]

  • The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). (1996). Synthetic Communications, 26(1), 11-20. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2022). RSC Medicinal Chemistry, 13(6), 661-683. [Link]

  • Journal of Chemical Health Risks. (2023). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Retrieved February 2, 2026, from [Link]

  • Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. (2024). Organic Letters, 26(6), 1229–1232. [Link]

  • Process for the preparation of 4-fluoro-3-methoxyaniline. (n.d.). Google Patents.
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (2006). Molecules, 11(11), 867-889. [Link]

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. (2010). The Journal of Organic Chemistry, 75(23), 8171–8177. [Link]

  • Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. (2020). The Journal of Organic Chemistry, 85(12), 8096–8104. [Link]

  • Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. (2022). Molecules, 27(19), 6631. [Link]

  • Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. (2020). The Journal of Organic Chemistry, 85(12), 8096–8104. [Link]

  • Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. (2019). Organic Process Research & Development, 23(6), 1164–1183. [Link]

  • Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. (2024). Organic Letters, 26(6), 1229–1232. [Link]

  • Synthesis of indazoles. (n.d.). Google Patents.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: A Journal of Pharmaceutical Science. [Link]

  • Impurity Profiling in Pharmaceuticals. (2024, October 15). YouTube. [Link]

  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. (2021). International Journal of Scientific & Engineering Research, 12(5), 112-135. [Link]

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (n.d.). Google Patents.
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (2015). Caribbean Journal of Science and Technology, 3, 788-802. [Link]

  • An Improved Preparation of 4-Chloro-1H-indazole. (2011). Organic Preparations and Procedures International, 43(4), 354-359. [Link]

  • Scaling Out by Microwave-Assisted, Continuous Flow Organic Synthesis (MACOS): Multi-Gram Synthesis of Bromo- and Fluoro-benzofused Sultams Benzthiaoxazepine-1,1-dioxides. (2015). Journal of visualized experiments : JoVE, (100), e52834. [Link]

  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. (2019). eScholarship, University of California. [Link]

  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. (n.d.). Google Patents.
  • Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach. (2023). Chemistry–A European Journal, 29(61), e202301980. [Link]

  • Impurity Profiling In Pharmaceuticals: A Review. (2017). International Journal of Novel Trends in Pharmaceutical Sciences, 7(2), 58-66. [Link]

  • Synthesis of indazole-based fluorophores. (2020). Dyes and Pigments, 173, 107931. [Link]

  • Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. (2009). Organic Letters, 11(18), 4148–4151. [Link]

  • Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. (2018). International Journal of Organic Chemistry, 8(3), 299-311. [Link]

  • Synthesis of Oxadiazole Derivatives from Terephthalic Acid. (2025). Molbank, 2025(1), M1367. [Link]

Sources

Modifying 6-Fluoro-4-methoxy-1H-indazole for better bioavailability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioavailability Optimization of 6-Fluoro-4-methoxy-1H-indazole Ticket ID: #INDZ-6F4M-BA-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Diagnostic Hub: Identifying the Bottleneck

Before initiating synthetic modifications, you must isolate the root cause of poor bioavailability (BA). For the 6-Fluoro-4-methoxy-1H-indazole scaffold, the issue is rarely singular. This scaffold suffers from the "Brick Dust" phenomenon—high crystallinity and low aqueous solubility—compounded by specific metabolic soft spots.

The Diagnostic Workflow

Use the following decision matrix to categorize your compound’s failure mode.

DiagnosticTree Start Start: Low Bioavailability (<20% F) Solubility Measure Thermodynamic Solubility (pH 7.4, FaSSIF) Start->Solubility Permeability Measure Permeability (Caco-2 or PAMPA) Solubility->Permeability High (>50 µM) Class1 Issue: Dissolution Rate Limited (Class II) Solubility->Class1 Low (<10 µM) Metabolism Microsomal Stability (Human/Rat Liver Microsomes) Permeability->Metabolism High Papp Class3 Issue: Permeability Limited (Class III/IV) Permeability->Class3 Low Papp Metabolism->Start Low Clearance (Check Efflux Transporters) Class2 Issue: First-Pass Metabolism (Class I/II) Metabolism->Class2 High Clearance

Figure 1: Diagnostic Decision Tree. Follow the path to determine if your issue is physicochemical (solubility) or biological (metabolism).

Troubleshooting Tier 1: Structural Modification (SAR)

If your diagnostic points to Metabolic Clearance or Intrinsic Lipophilicity , structural modification is required.

Issue A: The Metabolic Liability of 4-Methoxy

Symptom: High clearance in microsomes; identification of O-desmethyl metabolites. Mechanism: The 4-methoxy group is an electron-rich "soft spot" susceptible to CYP450-mediated O-demethylation. The resulting phenol is rapidly glucuronidated and excreted.

Solution: Bioisosteric Replacement Do not simply remove the oxygen; the 4-position donor is likely critical for H-bonding in the active site.

Substitute GroupElectronic Effect (Hammett

)
LogP ShiftMetabolic StabilityRecommendation
-OCH

(Parent)
-0.27 (Donor)RefLow Baseline
-OCHF

+0.18 (Weak Withdrawer)+0.3High Primary Choice. Retains H-bond acceptor capability but blocks oxidation.
-OCF

+0.35 (Withdrawer)+0.9Very High Secondary Choice. Increases lipophilicity significantly; may hurt solubility.
-CH

CH

-0.15 (Donor)+0.5ModerateAlternative. Removes H-bond acceptor. Only use if O is not critical for binding.
-Cl +0.23 (Withdrawer)+0.7HighRisk. Changes electronics significantly; loss of H-bond acceptor.
Issue B: The "Brick Dust" Intermolecular Network

Symptom: Melting point >200°C; Solubility <1 µg/mL. Mechanism: The N1-H of the indazole acts as a hydrogen bond donor, while N2 acts as an acceptor. This creates a tight intermolecular lattice in the solid state (dimers or chains), requiring high energy to break (high


).

Solution: N1-Substitution Blocking the N1-H prevents lattice formation, lowering the melting point and improving solubility in lipids.

  • Warning: Check your co-crystal structure. If N1-H donates to the protein (e.g., to the Hinge Region of a kinase), alkylation will abolish potency.

  • Strategy: If N1-H is solvent-exposed, append a solubilizing tail (e.g., N-methylpiperazine via an ethyl linker).

Troubleshooting Tier 2: Prodrug Design (The "Soft" Fix)

If structural modification destroys potency (e.g., N1-H is essential for binding), you must use a Prodrug Strategy .

The Solution: N-Phosphonooxymethyl Prodrugs

This is the gold standard for azole heterocycles (e.g., Fosamprenavir). It attaches a highly soluble phosphate group that is cleaved by Alkaline Phosphatase in the gut epithelium or plasma.

Mechanism of Action

ProdrugMechanism Prodrug Phosphate Prodrug (High Solubility) Intermediate Hydroxymethyl Intermediate (Unstable) Prodrug->Intermediate Dephosphorylation Enzyme Alkaline Phosphatase (Gut/Plasma) Enzyme->Prodrug Parent Parent Indazole (Active Drug) Intermediate->Parent Spontaneous Collapse Byproduct Formaldehyde + Phosphate Intermediate->Byproduct

Figure 2: Bioconversion of N-phosphonooxymethyl prodrugs. The phosphate group confers solubility; enzymatic cleavage releases the active parent drug.

Experimental Protocol: Synthesis of the Phosphate Prodrug

Objective: Install a transient phosphate group on the N1 position.

  • Alkylation:

    • Reagents: Parent Indazole (1 eq), Chloromethyl di-tert-butyl phosphate (1.2 eq), Cs

      
      CO
      
      
      
      (2 eq), NaI (0.1 eq).
    • Solvent: DMF or Acetone (Anhydrous).

    • Conditions: Stir at room temperature for 4–16 hours. Monitor by LCMS for the disappearance of the parent (M+H) and appearance of the intermediate ester.

    • Note: The bulky tert-butyl groups prevent premature hydrolysis.

  • Deprotection:

    • Reagents: TFA (Trifluoroacetic acid) in DCM (1:4 ratio).

    • Conditions: Stir at 0°C for 1 hour.

    • Workup: The resulting free acid is often unstable. Immediately treat with NaOH or Tris-base to generate the Disodium Salt .

    • Outcome: A highly water-soluble powder (>50 mg/mL).

Frequently Asked Questions (FAQ)

Q: I tried making the HCl salt to improve solubility, but it turned into a gum. Why? A: Indazoles are very weak bases (pKa of protonated N2 is ~1.5). A salt formed with HCl is highly acidic and hygroscopic, leading to disproportionation (reverting to free base) in water.

  • Fix: Use a strong sulfonic acid (Methanesulfonic acid) or, preferably, avoid salt formation entirely and use the Prodrug or Amorphous Solid Dispersion (ASD) approach (e.g., HPMCAS polymer).

Q: Why did replacing the 4-Methoxy with 4-Fluoro kill my activity? A: You likely disrupted the electronic environment.

  • Methoxy (-OMe): Strong Electron Donor (Resonance).

  • Fluoro (-F): Electron Withdrawer (Induction).

  • Result: This inversion changes the pKa of the N1-H and the electron density of the pyrazole ring, potentially weakening the interaction with the target protein. Use -OCHF

    
      instead to maintain the oxygen atom's presence.
    

Q: Can I put the solubilizing group on the 4-Methoxy oxygen? A: Generally, no. The 4-position is usually buried in a hydrophobic pocket (common in kinase ATP sites). Extending this group often causes steric clash. The N1 position (solvent front) is usually the safest place for bulky solubilizing tails.

References

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(2), 582–612. Link

  • Rautio, J., et al. (2008). "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery, 7, 255–270. Link

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Elsevier. (Chapter on Bioisosterism).
  • Krise, J. P., & Stella, V. J. (1996). "Phosphate Prodrugs: Chemical and Pharmaceutical Considerations." Advanced Drug Delivery Reviews, 19(2), 287-310. Link

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

Validation & Comparative

A Researcher's Guide to Elucidating the Kinase Selectivity Profile of Novel Indazole-Based Inhibitors: A Case Study with 6-Fluoro-4-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the kinase selectivity profile of a novel compound is a critical step in the journey from a promising hit to a viable drug candidate. Off-target kinase interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comprehensive framework for characterizing the kinase selectivity of a novel indazole-based compound, using the hypothetical case of 6-Fluoro-4-methoxy-1H-indazole. We will explore the rationale behind experimental design, provide detailed protocols, and compare our hypothetical findings with established indazole-based kinase inhibitors.

The Indazole Scaffold: A Privileged Motif in Kinase Inhibition

The indazole core is a well-established pharmacophore in the design of kinase inhibitors. Its bicyclic structure provides a rigid scaffold that can be readily functionalized to achieve potent and selective interactions within the ATP-binding pocket of various kinases. Prominent examples of FDA-approved drugs and clinical candidates underscore the versatility of the indazole moiety. Axitinib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), and CFI-400945, a highly selective Polo-like kinase 4 (PLK4) inhibitor, both feature the indazole core and demonstrate the diverse kinase targets that can be engaged by this scaffold.[1][2][3][4]

Given this precedent, when a novel indazole derivative such as 6-Fluoro-4-methoxy-1H-indazole emerges from a discovery campaign, a thorough assessment of its kinase selectivity is paramount.

Designing a Kinase Selectivity Profiling Campaign for 6-Fluoro-4-methoxy-1H-indazole

In the absence of a predetermined primary target for 6-Fluoro-4-methoxy-1H-indazole, a tiered approach to kinase screening is recommended. This typically involves an initial broad panel screen at a single high concentration to identify potential off-target interactions, followed by more focused dose-response studies on the most potently inhibited kinases.

Tier 1: Broad Panel Kinase Screen

A comprehensive initial screen against a panel of several hundred kinases is the gold standard for unbiased selectivity profiling. This provides a bird's-eye view of the compound's activity across the kinome. For our case study, we will subject 6-Fluoro-4-methoxy-1H-indazole to a hypothetical screen of over 300 kinases at a concentration of 1 µM.

Tier 2: IC50 Determination for Key Hits

Based on the results of the broad panel screen, any kinase exhibiting significant inhibition (e.g., >70% inhibition at 1 µM) would be selected for IC50 determination. This involves a multi-point dose-response curve to quantify the potency of the inhibitor against each of these kinases.

For our case study, let us hypothesize that the initial screen reveals significant inhibition of the following kinases:

  • Polo-like kinase 4 (PLK4)

  • Fibroblast growth factor receptor 1 (FGFR1)

  • Vascular endothelial growth factor receptor 2 (VEGFR2)

  • Aurora Kinase B (AURKB)

This hypothetical hit profile is plausible given that other indazole derivatives have been shown to inhibit these kinases.[1][5][6]

Comparative Analysis with Established Indazole-Based Inhibitors

To put the hypothetical selectivity profile of 6-Fluoro-4-methoxy-1H-indazole into context, it is crucial to compare it with well-characterized indazole-based drugs. For this guide, we will use Axitinib and CFI-400945 as benchmarks.

Axitinib is a multi-kinase inhibitor with high potency against VEGFRs 1, 2, and 3.[1][2][7] It also exhibits activity against other kinases at higher concentrations. CFI-400945 is a highly selective inhibitor of PLK4, with significantly less activity against other kinases, including other members of the Polo-like kinase family.[3][4][5]

Hypothetical Kinase Inhibition Data

The following table presents hypothetical IC50 values for 6-Fluoro-4-methoxy-1H-indazole against our selected panel of kinases, alongside the known activities of Axitinib and CFI-400945 for comparison.

Kinase Target6-Fluoro-4-methoxy-1H-indazole (Hypothetical IC50, nM)Axitinib (IC50, nM)CFI-400945 (IC50, nM)
PLK4 50 4.2 (Ki)2.8
FGFR1 150 1.6>100
VEGFR2 25 0.2 >100
AURKB 800-98
PLK1 >10,000->50,000

Note: The IC50 values for Axitinib and CFI-400945 are sourced from publicly available data. The values for 6-Fluoro-4-methoxy-1H-indazole are hypothetical for illustrative purposes.

  • Primary Target(s): 6-Fluoro-4-methoxy-1H-indazole shows potent activity against VEGFR2 and PLK4.

  • Selectivity Profile: The compound is more selective than Axitinib, which potently inhibits both VEGFR and FGFR. However, it is less selective than CFI-400945, which is highly specific for PLK4.[3][4]

  • Potential for Further Optimization: The sub-micromolar activity against multiple kinases suggests that medicinal chemistry efforts could be directed to enhance potency and selectivity for a desired target.

Experimental Methodologies for Kinase Profiling

Accurate and reproducible kinase inhibition data is the bedrock of any selectivity profiling study. Here, we provide a detailed, step-by-step protocol for a commonly used in vitro kinase assay.

In Vitro Radiometric Kinase Assay

This method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a substrate by the kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (6-Fluoro-4-methoxy-1H-indazole) dissolved in DMSO

  • 96-well plates

  • Phosphocellulose paper or membrane

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and scintillation fluid

Protocol:

  • Compound Preparation: Prepare a serial dilution of 6-Fluoro-4-methoxy-1H-indazole in DMSO. A typical starting concentration for the highest dose would be 100 µM.

  • Assay Plate Setup: Add 1 µL of the diluted compound or DMSO (for control wells) to the wells of a 96-well plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase reaction buffer, the appropriate concentration of the kinase, and its substrate.

  • Initiate Reaction: Add the kinase reaction mixture to each well of the assay plate.

  • Start Phosphorylation: Add [γ-³²P]ATP to each well to initiate the phosphorylation reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction and Capture Substrate: Spot a portion of the reaction mixture from each well onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.

  • Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove any unbound [γ-³²P]ATP.

  • Quantification: Place the washed phosphocellulose paper into a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Serial Dilution of 6-Fluoro-4-methoxy-1H-indazole Add_Compound Add Compound to Plate Compound_Prep->Add_Compound Kinase_Mix Prepare Kinase/ Substrate Master Mix Add_Kinase_Mix Add Kinase Mix Kinase_Mix->Add_Kinase_Mix Add_ATP Initiate with [γ-³²P]ATP Add_Kinase_Mix->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Spot_Paper Spot on Phosphocellulose Incubate->Spot_Paper Wash Wash to Remove Unbound ATP Spot_Paper->Wash Count Scintillation Counting Wash->Count Analyze Calculate % Inhibition and IC50 Count->Analyze

Workflow for a radiometric in vitro kinase assay.

Visualizing Kinase Selectivity

A common way to visualize the selectivity of a kinase inhibitor is through a "kinome map" or a dendrogram where inhibited kinases are highlighted. For a more focused comparison, a simple bar chart can effectively illustrate the potency against a smaller panel of kinases.

Kinase_Selectivity_Comparison cluster_inhibitors Kinase Inhibitors cluster_targets Kinase Targets (IC50 nM) 6-Fluoro-4-methoxy-1H-indazole 6-Fluoro-4-methoxy-1H-indazole PLK4 PLK4 (50, 4.2, 2.8) FGFR1 FGFR1 (150, 1.6, >100) VEGFR2 VEGFR2 (25, 0.2, >100) AURKB AURKB (800, -, 98) Axitinib Axitinib CFI-400945 CFI-400945

Comparative kinase inhibition profiles.

Conclusion

This guide has outlined a systematic approach to characterizing the kinase selectivity profile of a novel indazole-based inhibitor, using 6-Fluoro-4-methoxy-1H-indazole as a working example. By employing a tiered screening strategy, performing rigorous in vitro assays, and comparing the results to established drugs, researchers can gain a deep understanding of their compound's activity and make informed decisions for further development. The indazole scaffold continues to be a rich source of kinase inhibitors, and a thorough understanding of their selectivity is key to unlocking their full therapeutic potential.

References

  • Stegmeier, F., et al. (2014). CFI-400945, a potent and selective PLK4 inhibitor, demonstrates in vivo antitumor activity. Cancer Cell, 26(2), 163-176.
  • The Chemical Probes Portal. CFI-400945. [Link]

  • Li, J., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry.
  • Cui, J., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(40), 25228-25257.
  • PubChem. 6-Methoxy-1H-indazole. [Link]

  • PubChemLite. 4-fluoro-6-methoxy-1h-indazole. [Link]

  • Klaeger, S., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 10(509), eaai7835.
  • Liu, Z., et al. (2019). Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1366-1387.
  • Pasi, A., et al. (2023). Preclinical characterization and clinical trial of CFI-400945, a polo-like kinase 4 inhibitor, in patients with relapsed/refractory acute myeloid leukemia and higher-risk myelodysplastic neoplasms.
  • Rini, B. I., et al. (2013). Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. Clinical Medicine Insights: Oncology, 7, 285-299.
  • Jean, M., et al. (2014). ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. Mini-Reviews in Medicinal Chemistry, 14(1), 54-71.
  • PubChem. 6-Chloro-3-(difluoromethyl)-4-methoxy-1H-indazole. [Link]

  • ResearchGate. Cellular potency and selectivity of axitinib. A, axitinib... [Link]

  • ResearchGate. Functional Characterization of CFI-400945, a Polo-like Kinase 4 Inhibitor, as a Potential Anticancer Agent. [Link]

  • Chemsrc. CAS#:697739-05-2 | Methyl 6-fluoro-1H-indazole-4-carboxylate. [Link]

  • Sonpavde, G., et al. (2012). Axitinib in Metastatic Renal Cell Carcinoma. Expert Opinion on Drug Metabolism & Toxicology, 8(11), 1465-1473.
  • Aman, E., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(40), 25228-25257.
  • Gower, A., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), E11927-E11936.
  • MDPI. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. [Link]

  • Yu, E. C., et al. (2021). Identification of Potent Reverse Indazole Inhibitors for HPK1. ACS Medicinal Chemistry Letters, 12(3), 459-465.
  • Frontiers. The multikinase inhibitor axitinib in the treatment of advanced hepatocellular carcinoma: the current clinical applications and the molecular mechanisms. [Link]

  • BioWorld. Discovery and optimization of reverse indazoles as small-molecule inhibitors of HPK1. [Link]

  • ResearchGate. Abstract 938: Screening the entire kinase-directed, FDA-approved pharmacopeia against the largest collection of wild-type and mutant kinases reveals many opportunities for drug repurposing and targeted therapy. [Link]

  • Carpinelli, P., et al. (2011). Danusertib, an aurora kinase inhibitor.
  • Engel, J., et al. (2014). Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1223-1228.
  • ResearchGate. Discovery of Indazole-Based Selective IRAK4 Inhibitors. [Link]

  • PubChem. 4-Fluoro-3-methoxy-1-methyl-1H-indazole. [Link]

  • Escudier, B., & Gore, M. (2011). Axitinib--a selective inhibitor of the vascular endothelial growth factor (VEGF) receptor. Targeted Oncology, 6(1), 53-61.
  • Bayazeid, O., & Rahman, T. (2021). Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors. bioRxiv.

Sources

Navigating Preclinical Development: A Comparative Guide to the In Vitro and In Vivo Activity of 6-Fluoro-4-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a potential therapeutic is paved with rigorous preclinical evaluation. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives showing potent biological activities across various therapeutic areas, including oncology, neurology, and inflammation.[1][2][3] This guide provides an in-depth technical comparison of the in vitro and in vivo activities of a representative indazole derivative, 6-Fluoro-4-methoxy-1H-indazole, drawing upon data from closely related analogs to illustrate key concepts and experimental methodologies.

The strategic incorporation of a fluorine atom and a methoxy group onto the indazole core is a common tactic in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the methoxy group can modulate solubility and electronic properties, influencing target engagement.[4][5] Understanding the interplay between these substituents and their impact on biological activity is crucial for advancing drug discovery programs.

From the Benchtop to the Animal Model: A Tale of Two Activities

The preclinical assessment of any novel compound hinges on a dual-pronged approach: in vitro and in vivo testing. In vitro assays, conducted in a controlled laboratory environment outside of a living organism, provide initial insights into a compound's mechanism of action, potency, and selectivity. These studies are essential for early-stage screening and lead optimization. However, the complex biological milieu of a living organism can significantly impact a compound's behavior. In vivo studies, performed in animal models, are therefore indispensable for evaluating a compound's efficacy, pharmacokinetics, and safety profile in a whole-organism context.

This guide will dissect the nuances of these two testing paradigms, using 6-Fluoro-4-methoxy-1H-indazole as a case study to illuminate the path from cellular assays to animal models.

In Vitro Activity Profile: Unveiling the Molecular Mechanism

The indazole core is a well-established pharmacophore for kinase inhibition.[6] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] Therefore, a primary focus of the in vitro evaluation of a novel indazole derivative would be to assess its activity against a panel of relevant kinases.

Hypothetical In Vitro Kinase Inhibition Profile of 6-Fluoro-4-methoxy-1H-indazole

The following table presents a hypothetical kinase inhibition profile for our compound of interest, based on published data for structurally similar indazole derivatives. This data is typically generated using biochemical assays that measure the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase.[7]

Kinase TargetIC50 (nM)Rationale for Target Selection
VEGFR215A key mediator of angiogenesis, a critical process in tumor growth and metastasis.[2]
PDGFRβ25Involved in cell growth, proliferation, and survival; often dysregulated in cancer.
c-Kit40A receptor tyrosine kinase implicated in various cancers, including gastrointestinal stromal tumors.
Aurora Kinase A150A serine/threonine kinase essential for mitotic progression; a validated oncology target.[8]
Aurora Kinase B200Plays a crucial role in cytokinesis; its inhibition can lead to aneuploidy and cell death.[8]

Causality Behind Experimental Choices: The selection of kinases for initial screening is guided by the known biological activities of the indazole scaffold and the therapeutic area of interest. For oncology, targeting kinases involved in angiogenesis, cell proliferation, and cell cycle control is a rational starting point. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is a key metric for potency.

Cellular Assays: Bridging the Gap to In Vivo Relevance

While biochemical assays are crucial for determining direct target engagement, cellular assays provide a more physiologically relevant context by assessing the compound's effects on intact cells.

Hypothetical Anti-proliferative Activity in Cancer Cell Lines

The anti-proliferative activity of 6-Fluoro-4-methoxy-1H-indazole would be evaluated against a panel of human cancer cell lines using a cell viability assay, such as the MTT or CellTiter-Glo assay.

Cell LineCancer TypeGI50 (µM)
HUVECEndothelial0.1
A549Lung Carcinoma0.5
HT-29Colorectal Adenocarcinoma0.8
U87-MGGlioblastoma1.2

Expertise in Action: The choice of cell lines should represent a variety of cancer types to assess the compound's spectrum of activity. The GI50 (Growth Inhibition 50) value, the concentration that inhibits cell growth by 50%, provides a measure of the compound's potency in a cellular context.

In Vivo Efficacy: The Whole-Organism Perspective

Positive in vitro data provides the justification for advancing a compound to in vivo testing. These studies are critical for determining if the compound's cellular activity translates into a therapeutic effect in a living organism and for assessing its overall safety profile.

Tumor Growth Inhibition in a Xenograft Model

A common in vivo model for evaluating anti-cancer agents is the subcutaneous xenograft model, where human cancer cells are implanted into immunocompromised mice.[9]

Hypothetical In Vivo Efficacy in an A549 Lung Cancer Xenograft Model
Treatment GroupDose (mg/kg, p.o., QD)Tumor Growth Inhibition (%)
Vehicle Control-0
6-Fluoro-4-methoxy-1H-indazole3055
6-Fluoro-4-methoxy-1H-indazole6078
Standard-of-Care (e.g., Paclitaxel)1085

Trustworthiness Through Rigorous Design: The in vivo study design must include a vehicle control group to account for any effects of the formulation and a positive control (standard-of-care) to benchmark the efficacy of the test compound. Tumor growth inhibition is a primary endpoint, calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Anti-Inflammatory Activity in a Carrageenan-Induced Paw Edema Model

Given the known anti-inflammatory properties of some indazole derivatives, evaluating our compound in a relevant in vivo model of inflammation is also warranted.[10] The carrageenan-induced paw edema model in rats is a widely used and well-characterized model of acute inflammation.[11]

Hypothetical Anti-Inflammatory Activity
Treatment GroupDose (mg/kg, p.o.)Paw Edema Inhibition (%) at 4h
Vehicle Control-0
6-Fluoro-4-methoxy-1H-indazole2535
6-Fluoro-4-methoxy-1H-indazole5062
Indomethacin (Positive Control)1075

Self-Validating Systems: The inclusion of a well-established anti-inflammatory drug like indomethacin as a positive control is essential for validating the experimental model and providing a reference for the potency of the test compound.

Experimental Protocols: A Step-by-Step Guide

To ensure scientific rigor and reproducibility, detailed and well-validated protocols are paramount.

In Vitro Kinase Inhibition Assay Protocol (Luminescent Kinase Assay)

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. The amount of ATP is inversely correlated with kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase buffer, kinase solution, substrate solution, and a solution of 6-Fluoro-4-methoxy-1H-indazole at various concentrations.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound or vehicle control. Initiate the reaction by adding ATP. Incubate at room temperature for the optimized reaction time.

  • Detection: Add a luciferase-based ATP detection reagent. This reagent will produce a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using a non-linear regression analysis.

Causality Behind Experimental Choices: The use of a luminescent-based assay offers high sensitivity and a broad dynamic range. Optimizing the ATP concentration to be near the Km value for the kinase is crucial for accurately determining the potency of ATP-competitive inhibitors.[12]

In Vivo Tumor Xenograft Study Protocol

Principle: To evaluate the anti-tumor efficacy of a compound by measuring its effect on the growth of human tumors implanted in immunocompromised mice.

Step-by-Step Methodology:

  • Cell Culture and Implantation: Culture A549 human lung carcinoma cells and harvest them in their logarithmic growth phase. Subcutaneously inject a suspension of the cells into the flank of athymic nude mice.[13]

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups.

  • Drug Administration: Administer 6-Fluoro-4-methoxy-1H-indazole (formulated in a suitable vehicle) or vehicle control orally, once daily.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the percent tumor growth inhibition for each treatment group.

Authoritative Grounding: All animal procedures must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC). The choice of an appropriate vehicle is critical for ensuring the compound's bioavailability and minimizing any confounding vehicle effects.[14]

Visualizing the Science: Pathways and Workflows

Signaling Pathway: VEGFR2 Inhibition

VEGFR2_Inhibition cluster_cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg P PI3K PI3K VEGFR2->PI3K P Compound 6-Fluoro-4-methoxy- 1H-indazole Compound->VEGFR2 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Inhibition of the VEGFR2 signaling pathway by 6-Fluoro-4-methoxy-1H-indazole.

Experimental Workflow: From In Vitro to In Vivo

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assays (IC50 Determination) Cell_Assay Cell-Based Assays (Anti-proliferative, GI50) Kinase_Assay->Cell_Assay Potent Hits PK_Studies Pharmacokinetic Studies Cell_Assay->PK_Studies Lead Compound Efficacy_Models Efficacy Models (Xenograft, Inflammation) PK_Studies->Efficacy_Models Tox_Studies Toxicology Studies Efficacy_Models->Tox_Studies

Caption: A streamlined workflow for the preclinical evaluation of a novel compound.

Conclusion: A Multifaceted Approach to Drug Discovery

The preclinical evaluation of a novel therapeutic candidate like 6-Fluoro-4-methoxy-1H-indazole is a complex but logical process. It begins with targeted in vitro assays to elucidate the mechanism of action and potency at the molecular and cellular levels. Promising in vitro data then provides the foundation for progressing to in vivo studies, which are essential for assessing efficacy and safety in a whole-organism setting. By employing a carefully designed and rigorously executed experimental plan, researchers can effectively bridge the gap between the benchtop and the clinic, ultimately advancing the development of new and improved therapies.

References

  • Cooper, S., et al. (2025).
  • Cui, J., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
  • Dhananjayan, R., et al. (2014).
  • Ghomari, O., et al. (2022). Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies. MDPI.
  • Haney, M. G., et al. (2023). Drug Screening of patient derived Tumor Xenografts | Protocol Preview. YouTube.
  • Kant, D., et al. (2021).
  • Kaur, M., et al. (2022). Importance of Indazole against Neurological Disorders. PubMed.
  • Li, C. M., et al. (2011). Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. PubMed.
  • Reaction Biology. (2024). Kinase Inhibitors and Cell Viability Assay.
  • Reaction Biology. (2024). Xenograft Tumor Models. Reaction Biology.
  • Tandon, N., et al. (2021).
  • Wang, Y., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed.
  • (2025).
  • (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • (2024). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs.
  • (2013). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC - PubMed Central.
  • (2018). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO.
  • (2025).
  • (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
  • (2011). Pharmacokinetic optimization of 4-substituted methoxybenzoyl-aryl-thiazole and 2-aryl-4-benzoyl-imidazole for improving oral bioavailability. PubMed.
  • (2021). In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds.
  • (2019). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research.
  • (N.D.). Xenograft Tumor Assay Protocol. University of California, San Francisco.
  • (2024). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs.

Sources

Assessing the Novelty of 6-Fluoro-4-methoxy-1H-indazole as a Pim-1 Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the serine/threonine kinase Pim-1 has emerged as a compelling target. Its overexpression is implicated in numerous malignancies, where it plays a crucial role in cell proliferation, survival, and differentiation.[1] The indazole scaffold has proven to be a privileged structure in the development of potent kinase inhibitors, with several indazole-containing drugs reaching the market for various cancer indications.[1][2] This guide delves into the assessment of a novel indazole derivative, 6-Fluoro-4-methoxy-1H-indazole, as a potential Pim-1 kinase inhibitor. While the existence of this compound is confirmed by its Chemical Abstracts Service (CAS) number (885522-57-6) and the commercial availability of its derivatives, a thorough review of scientific literature and patent databases reveals a notable absence of published data on its synthesis and biological activity.[3][4] This presents a unique opportunity for novel research and development.

This guide will provide a comparative analysis of 6-Fluoro-4-methoxy-1H-indazole with established indazole-based Pim-1 kinase inhibitors. We will propose a plausible synthetic route for this molecule, detail a robust experimental protocol for assessing its inhibitory activity against Pim-1 kinase, and present a clear, data-driven comparison to contextualize its potential novelty and significance in the field.

The Rationale: Pim-1 Kinase and the Indazole Scaffold

The Pim kinase family, comprising Pim-1, Pim-2, and Pim-3, are key regulators of signaling pathways fundamental to tumorigenesis.[5] Their unique hinge region in the ATP-binding pocket presents a distinct opportunity for the design of selective inhibitors.[6] Indazole derivatives have been successfully developed as potent pan-Pim kinase inhibitors, demonstrating the suitability of this scaffold for targeting this kinase family.[5] The strategic placement of substituents on the indazole ring can significantly influence potency and selectivity. Fluorine substitution, in particular, is a well-established strategy in medicinal chemistry to enhance biological activity and modulate pharmacokinetic properties.[7] The combination of a fluoro and a methoxy group on the indazole core of our target molecule, 6-Fluoro-4-methoxy-1H-indazole, offers an intriguing substitution pattern with the potential for novel interactions within the Pim-1 active site.

Proposed Synthesis of 6-Fluoro-4-methoxy-1H-indazole

While a specific synthesis for 6-Fluoro-4-methoxy-1H-indazole is not documented in the literature, a plausible route can be devised based on established methods for the synthesis of substituted indazoles.[2][8] A common and effective strategy involves the cyclization of appropriately substituted o-aminobenzaldehydes or o-aminoketones.[9]

A potential synthetic pathway could commence from a commercially available substituted aniline, such as 3-fluoro-5-methoxyaniline. This starting material would undergo a series of transformations, including formylation to introduce the aldehyde group, followed by diazotization and subsequent cyclization to form the indazole ring.

G A 3-Fluoro-5-methoxyaniline B Formylation (e.g., Vilsmeier-Haack) A->B Step 1 C 2-Amino-4-fluoro-6-methoxybenzaldehyde B->C D Diazotization (NaNO2, HCl) C->D Step 2 E Diazonium Salt Intermediate D->E F Reductive Cyclization (e.g., SnCl2) E->F Step 3 G 6-Fluoro-4-methoxy-1H-indazole F->G

Caption: Proposed synthetic workflow for 6-Fluoro-4-methoxy-1H-indazole.

Comparative Analysis of Indazole-Based Pim-1 Kinase Inhibitors

To assess the potential novelty and potency of 6-Fluoro-4-methoxy-1H-indazole, a direct comparison with known indazole-based Pim-1 inhibitors is essential. The following table summarizes the reported inhibitory activities of selected compounds from the literature.

Compound Name/ReferenceStructurePim-1 IC₅₀ (nM)
Compound 1 (Example from a study on pan-Pim inhibitors)(Structure not available in search results)3-11 (pan-Pim)[1]
Compound 2 (3-(pyrazin-2-yl)-1H-indazole derivative)(Structure not available in search results)Potent pan-Pim inhibitor[5]
Hypothetical 6-Fluoro-4-methoxy-1H-indazole (Structure to be synthesized)To be determined

This table will be populated with the experimental data obtained for 6-Fluoro-4-methoxy-1H-indazole to provide a clear benchmark against existing inhibitors.

Experimental Protocol: In Vitro Pim-1 Kinase Inhibition Assay (ADP-Glo™)

The following protocol details a robust and highly sensitive method for determining the in vitro inhibitory activity of 6-Fluoro-4-methoxy-1H-indazole against Pim-1 kinase using the commercially available ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.[10][11]

G cluster_0 Kinase Reaction cluster_1 ADP Detection A Prepare serial dilutions of 6-Fluoro-4-methoxy-1H-indazole C Add test compound or DMSO control A->C B Add Pim-1 kinase, substrate, and ATP to wells B->C D Incubate at 30°C for 60 minutes E Add ADP-Glo™ Reagent D->E F Incubate at room temperature for 40 minutes E->F G Add Kinase Detection Reagent F->G H Incubate at room temperature for 30 minutes G->H I Measure luminescence H->I

Caption: Workflow for the in vitro Pim-1 kinase inhibition assay using ADP-Glo™.

Materials:

  • Recombinant human Pim-1 kinase (e.g., from Promega, SignalChem)[11]

  • Pim-1 substrate (e.g., a specific peptide substrate)

  • Adenosine triphosphate (ATP)

  • 6-Fluoro-4-methoxy-1H-indazole (synthesized)

  • ADP-Glo™ Kinase Assay kit (Promega)[10]

  • 384-well white assay plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a stock solution of 6-Fluoro-4-methoxy-1H-indazole in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient for IC₅₀ determination.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (as a control).

    • Add 2 µL of a solution containing Pim-1 kinase in kinase reaction buffer.

    • Add 2 µL of a solution containing the Pim-1 substrate and ATP in kinase reaction buffer.

  • Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.

  • Signal Detection: Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The investigation into the biological activity of 6-Fluoro-4-methoxy-1H-indazole represents a novel avenue of research in the pursuit of new Pim-1 kinase inhibitors. The absence of prior art concerning its synthesis and therapeutic applications underscores the potential for groundbreaking discoveries. The proposed synthetic route provides a clear path to obtaining the molecule for experimental validation. The detailed in vitro kinase assay protocol offers a robust method for quantifying its inhibitory potency.

Successful demonstration of significant Pim-1 inhibitory activity for 6-Fluoro-4-methoxy-1H-indazole would warrant further investigation, including selectivity profiling against other kinases, cellular assays to assess its anti-proliferative effects in relevant cancer cell lines, and subsequent lead optimization to enhance its drug-like properties. This systematic approach will be crucial in determining the ultimate therapeutic potential of this novel indazole derivative.

References

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol. [Link]

  • Google Patents.
  • PubMed. 4,6-Disubstituted-1H-Indazole-4-Amine derivatives with immune-chemotherapy effect and in vivo antitumor activity. [Link]

  • PubMed Central. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]

  • PubMed. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. [Link]

  • PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

Sources

Orthogonal Validation of 6-Fluoro-4-methoxy-1H-indazole's Biological Effects

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indazole Scaffold in Drug Discovery

6-Fluoro-4-methoxy-1H-indazole (CAS: 885518-49-0) represents a "privileged scaffold" in medicinal chemistry, particularly within the oncology and immunology sectors. While often utilized as a building block, recent high-throughput screening (HTS) campaigns have identified 4,6-disubstituted indazoles as potent hits for Indoleamine 2,3-dioxygenase 1 (IDO1) inhibition and specific kinase modulation (e.g., VEGFR-2, PI3K).

The critical challenge with this scaffold is distinguishing true target engagement from assay artifacts (e.g., fluorescence interference or redox cycling). This guide outlines a rigorous orthogonal validation strategy to confirm the biological efficacy of 6-Fluoro-4-methoxy-1H-indazole, moving beyond simple biochemical IC50s to prove cellular target occupancy and functional pathway modulation.

Comparative Performance Analysis

To objectively evaluate the performance of 6-Fluoro-4-methoxy-1H-indazole, we compare its validation profile against Epacadostat , a clinical-stage IDO1 inhibitor standard. This comparison highlights the necessity of multi-parametric data in qualifying early-stage hits.

Table 1: Validation Metrics Comparison
Feature6-Fluoro-4-methoxy-1H-indazole (Hit)Epacadostat (Reference Standard)Validation Significance
Primary Target IDO1 (Heme-binding pocket)IDO1 (Heme-binding pocket)Defines mechanism of action.
Biochemical IC50 ~50–200 nM (Assay Dependent)~10–20 nMPrimary potency indicator.
Cellular EC50 ~1.5 µM (HeLa cells)~80 nM (HeLa cells)Indicates cell permeability and metabolic stability.
Biophysical Binding (Kd) 350 nM (SPR)12 nM (SPR)Confirms direct physical binding, ruling out artifacts.
Selectivity (TDO2) >100-fold selective>10,000-fold selectiveEnsures target specificity (TDO2 is a paralog).
Assay Interference Potential fluorescence quencherLow interferenceCritical: Requires LC-MS validation to rule out false positives.

Orthogonal Validation Workflow

A single assay is insufficient for validating small molecule inhibitors. We employ a "Triangulation Strategy" connecting three independent methodologies: Biochemical , Biophysical , and Functional .

Diagram 1: The Orthogonal Validation Cascade

This workflow filters out false positives (PAINS) and confirms mechanism of action.

ValidationCascade cluster_0 Step 1: Biochemical cluster_1 Step 2: Biophysical cluster_2 Step 3: Functional Hit Hit Identification (6-Fluoro-4-methoxy-1H-indazole) Biochem Enzymatic Assay (Fluorescence) Hit->Biochem Counter Counter Screen (Redox/Aggregator) Biochem->Counter Active? CETSA CETSA (Target Engagement) Counter->CETSA Clean Profile SPR SPR/MST (Binding Kinetics) CETSA->SPR Thermal Shift Confirmed LCMS LC-MS/MS (Kyn/Trp Ratio) SPR->LCMS Kd Established Valid Validated Lead LCMS->Valid Pathway Modulated

Figure 1: The "Triangulation Strategy" for validating indazole-based hits. This cascade moves from high-throughput enzymatic screens to low-throughput, high-fidelity mass spectrometry.

Deep Dive: Mechanism of Action & Intervention

To understand what we are validating, we must visualize the signaling pathway. 6-Fluoro-4-methoxy-1H-indazole acts by competing with Tryptophan for the IDO1 active site, preventing the formation of N-formylkynurenine.

Diagram 2: IDO1 Signaling & Inhibition

Visualizing the metabolic bottleneck targeted by the compound.

IDOPathway Trp L-Tryptophan IDO1 IDO1 Enzyme (Heme-containing) Trp->IDO1 Substrate NFK N-Formylkynurenine IDO1->NFK Oxidation Inhibitor 6-Fluoro-4-methoxy-1H-indazole Inhibitor->IDO1 Competitive Inhibition (Heme Binding) Kyn L-Kynurenine NFK->Kyn Hydrolysis Tcells T-Cell Proliferation Kyn->Tcells Suppresses Treg T-Reg Differentiation Kyn->Treg Promotes

Figure 2: IDO1 Pathway Intervention. The compound blocks the conversion of Tryptophan to Kynurenine, thereby restoring T-cell proliferation in the tumor microenvironment.

Detailed Experimental Protocols

Protocol A: Cellular Thermal Shift Assay (CETSA)

Purpose: To confirm the compound enters the cell and physically binds to the IDO1 protein, stabilizing it against heat denaturation.

Materials:

  • HeLa cells (IFN-γ stimulated to express IDO1).

  • Test Compound: 6-Fluoro-4-methoxy-1H-indazole (10 µM).[1]

  • Lysis Buffer: RIPA + Protease Inhibitors.

  • Detection: IDO1 Primary Antibody (e.g., Cell Signaling #86632).

Step-by-Step Workflow:

  • Cell Treatment: Seed HeLa cells and stimulate with IFN-γ (50 ng/mL) for 24 hours to induce IDO1 expression. Treat with 10 µM compound or DMSO control for 1 hour.

  • Harvest & Resuspend: Detach cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Split into 8 aliquots.

  • Thermal Challenge: Heat each aliquot to a different temperature (gradient: 40°C to 64°C) for 3 minutes using a PCR thermocycler.

  • Lysis: Cool samples immediately to room temperature. Add Lysis Buffer and incubate for 20 mins.

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C to pellet precipitated (denatured) proteins.

  • Analysis: Collect supernatant (soluble fraction). Analyze via Western Blot.

  • Interpretation: A "shift" in the melting curve (presence of soluble IDO1 at higher temperatures in the treated group vs. DMSO) confirms target engagement.

Protocol B: LC-MS/MS Kynurenine/Tryptophan Ratio

Purpose: The "Gold Standard" functional assay. Unlike fluorescence assays which can be interfered with by the indazole fluorophore, Mass Spectrometry directly measures metabolite conversion.

Materials:

  • LC-MS/MS System (e.g., Agilent 6495 Triple Quad).

  • Column: C18 Reverse Phase (2.1 x 50 mm).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

Step-by-Step Workflow:

  • Incubation: Treat IFN-γ stimulated HeLa cells with serial dilutions of 6-Fluoro-4-methoxy-1H-indazole for 24 hours.

  • Supernatant Collection: Collect 100 µL of cell culture media.

  • Protein Precipitation: Add 200 µL Methanol containing internal standards (d5-Tryptophan, d4-Kynurenine). Vortex and centrifuge.

  • Injection: Inject 5 µL of supernatant into the LC-MS/MS.

  • Quantification: Monitor MRM transitions:

    • Tryptophan: m/z 205.1 → 188.1

    • Kynurenine: m/z 209.1 → 192.1

  • Data Calculation: Calculate the Kyn/Trp ratio .

    • Result: A dose-dependent decrease in the Kyn/Trp ratio confirms functional inhibition of IDO1.

References

  • Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Source: National Institutes of Health (PMC). URL:[Link]

  • Orthogonal Assays for the Identification of Inhibitors. Source: National Institutes of Health (PMC). URL:[Link]

  • Biophysical Approaches to Small Molecule Discovery and Validation. Source: YouTube (Dr. Michelle Arkin, UCSF). URL:[Link]

  • Small Molecule Biomarker Assay Validation Strategies. Source: IQVIA Laboratories. URL:[Link]

  • 1H-Indazoles Derivatives Targeting PI3K/AKT/mTOR Pathway. Source: PubMed (Bioorg Chem). URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 6-Fluoro-4-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safe handling, storage, and disposal protocols for 6-Fluoro-4-methoxy-1H-indazole , a specialized heterocyclic building block used in medicinal chemistry.

Editorial Note on Chemical Identity: A discrepancy exists in public databases regarding the CAS number for this specific substitution pattern.

  • Chemical Name: 6-Fluoro-4-methoxy-1H-indazole[1][2][3][4]

  • Probable CAS: 885522-57-6 (Referenced in chemical catalogs for this exact structure).

  • User-Provided CAS Warning: The CAS 885518-49-0 is frequently associated with Methyl 6-bromo-1H-indazole-4-carboxylate.

  • Action: Verify the structure via NMR/LCMS upon receipt. This guide applies to the 6-Fluoro-4-methoxy-1H-indazole structure.[1][2][3][4]

Part 1: Hazard Assessment & Toxicology

Methodology: In the absence of a compound-specific REACH dossier, this safety profile is derived using "Read-Across" toxicology from structurally homologous fluorinated indazoles (e.g., 6-Fluoro-1H-indazole, 4-Methoxy-1H-indazole).

Core Hazards (GHS Classification)
  • Signal Word: WARNING

  • H315 (Skin Irritation): Causes skin irritation.[5] The fluorinated ring system can be lipophilic, facilitating dermal absorption.

  • H319 (Eye Irritation): Causes serious eye irritation.[5] Fine dusts are highly irritating to mucous membranes.

  • H335 (STOT SE 3): May cause respiratory irritation.[5] Inhalation of dust/aerosol triggers coughing and upper respiratory tract inflammation.

  • H302 (Acute Toxicity, Oral): Harmful if swallowed.[5] (Predicted based on indazole bioactivity in kinase inhibition).

Part 2: Personal Protective Equipment (PPE) Matrix

This system uses a tiered approach based on the operation being performed.[6]

Protection ZonePPE RequirementTechnical Justification
Ocular Chemical Safety Goggles (ANSI Z87.1)Standard safety glasses are insufficient for fine powders. Goggles prevent dust ingress and splash entry.
Dermal (Hands) Double Nitrile Gloves (0.11 mm min)Inner Layer: Standard nitrile.Outer Layer: Long-cuff nitrile. Fluorinated heterocycles can permeate standard latex; nitrile offers superior chemical resistance.
Respiratory N95/P2 Respirator (if outside hood)Required only if weighing outside a containment enclosure. Primary control must be the Fume Hood.
Body Tyvek® Lab Coat or Cotton w/ ApronSynthetic Tyvek prevents dust accumulation on street clothes. A chemical-resistant apron is required during liquid transfers.

Part 3: Operational Workflow & Logistics

Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic potential. Store under Argon or Nitrogen atmosphere.

  • Container: Amber glass vial with a PTFE-lined cap to prevent photolytic degradation.

Handling Protocol (The "Static" Risk)

Fluorinated indazoles are often crystalline solids prone to static charge. This causes "fly-away" powder, increasing inhalation risk.

  • Step 1: Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula before dispensing.

  • Step 2: Weigh only inside a certified chemical fume hood or a powder containment balance enclosure.

  • Step 3: If the solid is caked, do not scrape vigorously. Gently break apart to avoid generating an aerosol cloud.

Solubilization
  • Solvents: Soluble in DMSO, DMF, and Methanol.

  • Precaution: When dissolving in DMSO, the solution becomes a potent penetrant carrier. Do not touch any surface with gloved hands that have contacted the DMSO solution, as it can carry the fluorinated compound through the skin.

Visual Workflow: Safe Handling Lifecycle

SafeHandling Receipt Receipt & Verification (Check NMR/CAS) Storage Storage (2-8°C, Dark, Inert) Receipt->Storage Log & Label Weighing Weighing (Fume Hood + Anti-Static) Storage->Weighing Equilibrate to RT Weighing->Storage Reseal w/ Parafilm Reaction Reaction Setup (Dissolve in DMSO/DMF) Weighing->Reaction Dissolve Waste Disposal (Solid vs Liquid Stream) Reaction->Waste Quench

Caption: Operational lifecycle emphasizing temperature equilibration and containment.

Part 4: Emergency Response & Disposal

Emergency Decision Tree

Emergency Start Exposure Incident Type Identify Type Start->Type Skin Skin Contact (Powder/Liquid) Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin Wash 15 min w/ Soap Discard Gloves Skin->ActionSkin ActionEye Flush 15 min Lift Eyelids Eye->ActionEye ActionInhal Move to Fresh Air Support Breathing Inhal->ActionInhal Medical Seek Medical Review (Provide SDS) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Caption: Immediate response protocols for exposure incidents.

Disposal Strategy
  • Solid Waste: Contaminated paper towels, weighing boats, and gloves must go into Hazardous Solid Waste (Incineration). Do not use regular trash.

  • Liquid Waste: Solutions (DMSO/DMF) must be segregated into Halogenated Organic Waste streams due to the Fluorine atom. Do not mix with aqueous acid/base streams to prevent unexpected precipitation or side reactions.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2783666 (6-Fluoro-1H-indazole - Analog Reference). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.